N-ethylacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMNMYLORDLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-59-2 | |
| Record name | 2-Propenamide, N-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25215-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10430697 | |
| Record name | N-ethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5883-17-0 | |
| Record name | N-ethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of N-ethylacrylamide
This guide provides a comprehensive protocol for the synthesis of N-ethylacrylamide, a valuable monomer in polymer chemistry, particularly for the development of thermoresponsive polymers and hydrogels. The synthesis is primarily based on the Schotten-Baumann reaction, a robust method for the acylation of amines. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies, data presentation, and visual aids to ensure a successful and reproducible synthesis.
Core Concepts and Reaction Pathway
The synthesis of this compound involves the nucleophilic acyl substitution of acryloyl chloride with ethylamine. The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. This method is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters.[1][2][3]
The overall reaction is as follows:
Acryloyl Chloride + Ethylamine → this compound + Hydrochloric Acid
To facilitate understanding of the process, a signaling pathway diagram illustrating the chemical transformation is provided below.
References
A Deep Dive into the Thermoresponsive Behavior of Poly(N-ethylacrylamide) in Aqueous Solutions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Poly(N-ethylacrylamide) (PNEA) is a prominent member of the "smart" polymer family, renowned for its thermoresponsive characteristics in aqueous environments. This technical guide offers a comprehensive exploration of PNEA's behavior, detailing its synthesis, phase transition phenomena, and the factors influencing its properties. It also provides insights into its burgeoning applications, particularly in the realm of advanced drug delivery systems.
The Core Phenomenon: Lower Critical Solution Temperature (LCST)
At the heart of PNEA's "smart" behavior lies its Lower Critical Solution Temperature (LCST). This is the specific temperature at which an aqueous solution of PNEA undergoes a reversible phase transition. Below its LCST, PNEA is readily soluble in water, with polymer chains existing in an extended, hydrated coil conformation due to favorable hydrogen bonding between the amide groups and water molecules.[1][2] As the temperature of the solution is raised to and beyond the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the ethyl groups on the polymer backbone become dominant.[2][3] This shift in intermolecular forces causes the polymer chains to collapse into compact, dehydrated globules, leading to their aggregation and subsequent precipitation from the solution, rendering the solution visibly turbid.[1][2] This transition from a soluble to an insoluble state is a sharp and reversible process.[4]
The LCST of linear PNEA in pure water is approximately 73°C, while for PNEA hydrogels, it is around 62°C.[5] This distinct thermal response makes PNEA a material of significant interest for applications requiring environmentally sensitive behavior.
Synthesis of Poly(this compound)
PNEA is typically synthesized via free radical polymerization of the this compound monomer.[5][6] The polymerization is commonly carried out in a solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF), using an initiator like azobisisobutyronitrile (AIBN).[3] The general steps for synthesis are as follows:
-
The this compound monomer and the initiator (e.g., AIBN) are dissolved in an appropriate solvent.
-
The solution is purged with an inert gas, such as dry nitrogen, to remove oxygen which can inhibit radical polymerization.[3]
-
The reaction mixture is heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 18-20 hours) to initiate and sustain the polymerization process.[3]
-
After polymerization, the solvent is evaporated.
-
The resulting polymer is then purified, often by dissolving it in a suitable solvent like acetone (B3395972) and precipitating it in a non-solvent such as hexane, followed by drying in a vacuum oven.[3]
By controlling the reaction conditions, such as monomer concentration, initiator concentration, and the presence of chain transfer agents, the molecular weight of the resulting PNEA can be tailored.[5]
Quantitative Data on PNEA's Thermoresponsive Behavior
The LCST of PNEA is not a fixed value but is influenced by several factors. The following tables summarize key quantitative data on these influences.
| Polymer Form | LCST (°C) in Pure Water | Reference |
| Linear Homopolymer | ~73 | [5] |
| Hydrogel | ~62 | [5] |
Table 1: LCST of PNEA in Different Forms
| Factor | Observation | Reference |
| Molecular Weight | LCST increases with decreasing molecular weight. | [5] |
| Polymer Concentration | For poly(N,N-diethylacrylamide) (a related polymer), concentration has a minimal effect on the LCST as determined by DSC, but can affect optical measurements.[7] For some thermoresponsive polymers, the cloud point decreases with increasing concentration.[8] | |
| Additives (Salts) | The presence of electrolytes affects the LCST.[5] For poly(N,N-diethylacrylamide), the addition of NaCl leads to a linear decrease in the LCST.[7] | |
| Additives (Surfactants) | The inclusion of sodium dodecyl sulfate (B86663) (SDS) increases the LCST for both linear PNEA and its hydrogels.[5] | |
| Copolymerization | Copolymerizing with more hydrophilic monomers generally increases the LCST, while copolymerizing with more hydrophobic monomers decreases it. For instance, in copolymers of N,N-diethylacrylamide and this compound, the cloud-point temperature increases with higher PNEA content.[6][9] |
Table 2: Factors Influencing the LCST of PNEA
Experimental Protocols for Characterization
The determination of the LCST is crucial for understanding and utilizing thermoresponsive polymers. Several techniques are commonly employed for this purpose.[10]
Turbidimetry using UV-Vis Spectrophotometry
This is a straightforward and widely used method to determine the cloud point (Tcp), which is often taken as the LCST at a specific polymer concentration.[1]
-
Principle: Measures the change in light transmittance or absorbance of a polymer solution as a function of temperature. As the solution becomes turbid above the LCST, the transmittance decreases (absorbance increases).[1]
-
Protocol:
-
Prepare a polymer solution of a known concentration in the desired solvent (e.g., deionized water). Ensure the polymer is fully dissolved.[1]
-
Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant heating rate (e.g., 1 °C/min).[11]
-
The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value.[8]
-
Differential Scanning Calorimetry (DSC)
DSC provides a thermodynamic measurement of the LCST transition.
-
Principle: The coil-to-globule transition is an endothermic process due to the breaking of hydrogen bonds between the polymer and water. DSC measures the difference in heat flow between a sample of the polymer solution and a reference (the solvent) as a function of temperature.[10]
-
Protocol:
-
Accurately weigh a sample of the polymer solution into a DSC pan. Prepare a reference pan with the same amount of pure solvent.[1]
-
Hermetically seal both pans to prevent solvent evaporation.[1]
-
Place the pans in the DSC instrument and equilibrate at a temperature below the expected LCST.
-
Heat the sample at a constant rate (e.g., 1-10 °C/min) through the transition temperature.[1]
-
The LCST is determined from the peak of the endothermic transition in the resulting thermogram.[12]
-
Dynamic Light Scattering (DLS)
DLS is highly sensitive to the change in particle size that occurs during the phase transition.
-
Principle: Measures the hydrodynamic radius of the polymer chains or aggregates in solution. Below the LCST, DLS measures the size of individual hydrated polymer coils. Above the LCST, a significant increase in the measured size is observed due to the formation of collapsed, aggregated globules.[1]
-
Protocol:
-
Prepare a well-dissolved and filtered polymer solution.[1]
-
Place the sample in a cuvette within the DLS instrument, which is equipped with a temperature controller.
-
Equilibrate the sample at a temperature below the LCST and measure the initial particle size.
-
Increase the temperature in increments, allowing for equilibration at each step, and measure the particle size.
-
The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius occurs.
-
Visualizing Thermoresponsive Behavior and Experimental Workflow
Caption: PNEA phase transition upon temperature change.
Caption: Experimental workflow for LCST determination.
Applications in Drug Delivery
The sharp and reversible phase transition of PNEA and its hydrogels near physiological temperatures makes them highly attractive for drug delivery applications.[4][13]
-
On-Demand Drug Release: PNEA-based hydrogels can be loaded with therapeutic agents.[14] Below the LCST, the drug is encapsulated within the swollen hydrogel network. When the temperature is raised above the LCST (for instance, by localized heating or upon administration into the body), the hydrogel collapses and shrinks, expelling the entrapped drug at the target site.[4] This allows for triggered and controlled release.
-
Injectable Gels: PNEA copolymers can be designed to have an LCST below body temperature. In this case, a drug-loaded polymer solution can be easily injected into the body. Upon reaching body temperature (37°C), the solution transitions into a gel depot, providing sustained release of the drug over time.
-
Enhanced Permeability: The conformational change of PNEA at the LCST can be exploited to modulate the permeability of membranes or the uptake of drugs by cells.
The ability to tune the LCST of PNEA through copolymerization and the addition of other molecules provides a versatile platform for designing sophisticated drug delivery systems tailored to specific therapeutic needs.[8][15]
Conclusion
Poly(this compound) stands out as a versatile thermoresponsive polymer with a well-defined and tunable LCST. Its predictable phase transition in aqueous solutions, coupled with established synthesis and characterization methodologies, provides a robust foundation for its application in advanced materials science. For researchers and professionals in drug development, PNEA offers a promising platform for the creation of novel, intelligent drug delivery systems capable of responding to thermal cues, thereby paving the way for more effective and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 9. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Efficacy of Poly(N-isopropylacrylamide) for Drug Delivery Applications Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethylacrylamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylacrylamide (NEA) is a vinyl monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and particularly in the realm of drug development and delivery. Its unique chemical structure, featuring a reactive vinyl group, a hydrophilic amide moiety, and a moderately hydrophobic ethyl group, imparts valuable properties to its corresponding polymer, poly(this compound) (PNEA). This guide provides a comprehensive overview of the physical and chemical properties of NEA, detailed experimental protocols for its synthesis and polymerization, and an exploration of its applications, with a focus on its role in the development of advanced drug delivery systems.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| CAS Number | 5883-17-0 |
| Appearance | Colorless to light yellow liquid |
| Melting Point | Approximately 23 °C |
| Boiling Point | 99-100 °C at 5 Torr |
| Density | 0.932 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | 1.4700 |
Table 2: Solubility and Reactivity Data of this compound
| Property | Description |
| Solubility | Miscible with water and polar organic solvents (e.g., acetone, 2-propanol) due to its hydrogen-bonding capacity. |
| Reactivity | The vinyl group readily undergoes addition reactions, most notably free-radical polymerization. The amide group can participate in hydrolysis under certain conditions. |
| pKa | The amide proton is weakly acidic, with a predicted pKa of around 15.13. |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (in the range of 5.5-6.5 ppm), the N-H proton (a broad singlet), the methylene (B1212753) protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet).
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the two vinyl carbons, and the two carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the N-H stretch, the C=O stretch (amide I band), and the N-H bend (amide II band). The C=C stretch of the vinyl group will also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z = 99, along with fragmentation patterns corresponding to the loss of ethyl and acryloyl groups.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of its vinyl and amide functional groups.
Polymerization
This compound readily undergoes free-radical polymerization to form poly(this compound) (PNEA). This polymerization can be initiated by thermal initiators (e.g., AIBN, APS) or by redox systems. The resulting polymer is thermoresponsive, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. This property is central to its use in "smart" materials.
Hydrolysis
Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield acrylic acid and ethylamine (B1201723). The rate of hydrolysis is dependent on pH and temperature.
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of acryloyl chloride with ethylamine.
Materials:
-
Acryloyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or water)
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine and triethylamine in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred ethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Free-Radical Polymerization of this compound
This protocol describes a typical solution polymerization of this compound.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (B91453) (or other suitable solvent)
-
Diethyl ether (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or argon gas supply
-
Oil bath
Procedure:
-
Dissolve the desired amount of this compound and AIBN in anhydrous 1,4-dioxane in the Schlenk flask.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the flask in a preheated oil bath at 60-70 °C to initiate the polymerization.
-
Allow the reaction to proceed for several hours (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Applications in Drug Development
The most significant application of this compound in the pharmaceutical field lies in the thermoresponsive properties of its polymer, PNEA. This "smart" behavior is exploited in the design of advanced drug delivery systems.
Thermoresponsive Hydrogels for Controlled Drug Release
Hydrogels based on PNEA can be designed to undergo a volume phase transition at a specific temperature (the LCST). Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This allows for on-demand drug release triggered by changes in local temperature, such as at a site of inflammation or in response to externally applied heat.
Biocompatibility
For any material to be used in drug delivery, biocompatibility is a critical factor. Studies on poly(N-alkylacrylamides), including PNEA, have generally shown good biocompatibility. However, as with any synthetic polymer, thorough in vitro and in vivo testing is necessary to establish the safety profile for a specific application. It is important to note that the monomer, this compound, is classified as harmful if swallowed and requires careful handling in the laboratory.[1]
Biological Signaling Pathways
Currently, there is a lack of specific research detailing the direct interaction of this compound or its polymer with specific biological signaling pathways. The biological effects of PNEA-based drug delivery systems are primarily attributed to the controlled release of the encapsulated therapeutic agent, which then acts on its specific cellular targets and signaling cascades. The polymer itself is generally considered to be an inert carrier. Future research may explore the potential for functionalized PNEA to interact with cellular components and influence signaling pathways.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2][3] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, seek medical attention.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2][3]
Conclusion
This compound is a valuable monomer for the synthesis of thermoresponsive polymers with significant potential in the field of drug development. The ability to create "smart" hydrogels that can release drugs in a controlled manner based on temperature changes opens up new possibilities for targeted therapies. While further research is needed to fully elucidate the biological interactions of PNEA and to develop more detailed synthesis and polymerization protocols, the fundamental properties of this compound make it a compelling building block for the next generation of drug delivery systems.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Solubility of N-ethylacrylamide in Organic Solvents
This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for use by researchers, scientists, and professionals in drug development. This document details the available solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.
Introduction to this compound
This compound is a vinyl monomer that is a derivative of acrylamide (B121943). It is of significant interest in polymer chemistry and materials science, particularly for the synthesis of thermoresponsive polymers. These "smart" polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from soluble to insoluble in aqueous solutions as the temperature is raised. This property makes them highly valuable for a range of applications, including drug delivery systems, hydrogels for tissue engineering, and smart coatings. Understanding the solubility of the this compound monomer in various organic solvents is crucial for its polymerization, processing, and the development of new materials.
Data Presentation: Solubility of this compound and Related Compounds
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| 2-Propanol | Miscible |
To provide a quantitative reference for researchers, the following table presents the solubility of acrylamide, a structurally related parent compound. It is crucial to note that these values are for acrylamide , not this compound, and should be used as a general guide to the solubility behavior of similar chemical structures.[1]
Table 2: Quantitative Solubility of Acrylamide in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 30 | 215.5 |
| Methanol | 30 | 155 |
| Ethanol | 30 | 86.2 |
| Acetone | 30 | 63.1 |
| Chloroform | 30 | 1.2 |
| Benzene | 30 | 0.346 |
| n-Heptane | 30 | 0.0068 |
Note: This data is for acrylamide and is provided for comparative purposes only.
For another related compound, N-isopropylacrylamide, it is described as being arbitrarily soluble in methanol, ethanol, and acetone, but almost insoluble in ethyl acetate (B1210297) and n-hexane.[2]
Experimental Protocols: Determination of Solid-Liquid Solubility
The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Principle: A saturated solution is prepared by dissolving an excess amount of the solid solute in a solvent at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the collected sample using a syringe filter that is chemically compatible with the solvent and does not absorb the solute. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed evaporating dish or vial.
-
Record the total mass of the dish/vial and the solution.
-
Evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven below the decomposition temperature of this compound can be used to expedite this process.
-
Once the solvent is completely evaporated, cool the dish/vial in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of the solute = (Mass of dish/vial with dried solute) - (Mass of empty dish/vial)
-
Mass of the solvent = (Mass of dish/vial with solution) - (Mass of dish/vial with dried solute)
-
Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.
-
Isothermal Shake-Flask Method with HPLC Analysis
This method is highly accurate and is a standard in the pharmaceutical industry.
Principle: A saturated solution is prepared similarly to the gravimetric method. The concentration of the solute in the filtered saturated solution is then determined using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
Analytical balance
-
Constant temperature shaker bath
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the Gravimetric Method.
-
-
Sample Collection and Filtration:
-
Follow step 2 as described in the Gravimetric Method.
-
-
Sample Preparation for HPLC:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Solubility is typically expressed in mg/mL or mol/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the gravimetric method of solubility determination.
Caption: Workflow for determining solubility using the gravimetric method.
References
N-Ethylacrylamide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-ethylacrylamide is a vinyl monomer that has garnered significant interest in the fields of biomaterials and drug delivery. Its propensity to form thermoresponsive polymers makes it a valuable building block for the creation of "smart" hydrogels. These hydrogels can undergo reversible volume phase transitions in response to temperature changes, a property that is ingeniously harnessed for the controlled release of therapeutic agents. This technical guide provides an in-depth overview of this compound, including its fundamental properties, synthesis of thermoresponsive polymers, and its application in drug delivery systems.
Core Properties of this compound
A clear understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development. The key identifiers and molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5883-17-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C5H9NO | [1][2][3][4][5][6][7] |
| Molecular Weight | 99.13 g/mol | [1][2][3][4][6][7] |
Synthesis of Thermoresponsive Poly(this compound) Hydrogels for Drug Delivery
The synthesis of poly(this compound) (PNEA) hydrogels is a critical step in harnessing their potential for controlled drug release. These hydrogels are typically prepared via free-radical polymerization of the this compound monomer, along with a cross-linking agent to form a three-dimensional network. The following protocol describes a general method for the synthesis of a thermoresponsive PNEA hydrogel suitable for drug loading.
Experimental Protocol: Synthesis of a Thermoresponsive PNEA Hydrogel
Materials:
-
This compound (NEA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TMED) as a catalyst
-
Phosphate-buffered saline (PBS, pH 7.4)
-
The therapeutic drug to be loaded
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
Dissolve a specific amount of NEA monomer and a calculated amount of the drug in PBS buffer at a temperature below the lower critical solution temperature (LCST) of the resulting polymer. The concentration of NEA will influence the final properties of the hydrogel.
-
Add the cross-linking agent, MBA, to the solution. The ratio of monomer to cross-linker is a critical parameter that affects the swelling behavior and mechanical properties of the hydrogel.
-
-
Initiation of Polymerization:
-
Degas the solution by bubbling nitrogen gas through it for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS, to the solution, followed by the catalyst, TMED, to initiate the free-radical polymerization.
-
-
Gelation:
-
Pour the reaction mixture into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).
-
Allow the polymerization to proceed at a controlled temperature (typically room temperature) for a specified duration until a solid hydrogel is formed.
-
-
Purification:
-
After polymerization, the hydrogel is removed from the mold and immersed in a large volume of deionized water to wash away any unreacted monomers, initiator, and other impurities. The water should be changed periodically over several days to ensure complete purification.
-
-
Drying and Characterization:
-
The purified hydrogel can be dried, for example, by lyophilization, to obtain a xerogel.
-
The properties of the hydrogel, such as its swelling ratio at different temperatures and drug release profile, can then be characterized.
-
Thermoresponsive Drug Release Mechanism
The utility of PNEA hydrogels in drug delivery stems from their thermoresponsive nature. Below their Lower Critical Solution Temperature (LCST), the polymer chains are hydrated and the hydrogel is in a swollen state, allowing for the encapsulation of drug molecules. When the temperature is raised above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and expelling water. This causes the hydrogel to shrink, leading to the release of the entrapped drug.
Caption: Thermoresponsive drug release from a PNEA hydrogel.
Biocompatibility and Cytotoxicity
For any material to be used in biomedical applications, its biocompatibility and potential cytotoxicity must be thoroughly evaluated. Studies on poly(N-alkylacrylamides), a class of polymers that includes PNEA, have generally indicated good biocompatibility. For instance, research on the closely related poly(N-isopropylacrylamide) (PNIPAM) has shown that the polymer itself exhibits low cytotoxicity. However, it is crucial to ensure the complete removal of any unreacted toxic monomer from the final hydrogel product.
Role in Drug Development: A Delivery Vehicle
It is important to note that this compound's primary role in drug development is as a component of a drug delivery system rather than as a direct modulator of cellular signaling pathways. The PNEA hydrogel acts as a carrier, protecting the drug and releasing it in a controlled manner at the target site. The released drug is then free to interact with its biological target, such as a receptor on a cell surface, to elicit a therapeutic effect.
Caption: The role of PNEA hydrogel as a drug delivery vehicle.
This compound is a versatile monomer that serves as a fundamental component in the development of advanced drug delivery systems. Its ability to form thermoresponsive polymers allows for the creation of smart hydrogels that can release therapeutic agents in a controlled and targeted manner. While the monomer itself is not known to directly modulate signaling pathways, its incorporation into biocompatible hydrogels provides a powerful platform for delivering drugs that do. Further research into the optimization of PNEA-based hydrogels will undoubtedly continue to expand their applications in the pharmaceutical and biomedical fields.
References
- 1. Drug release from thin films encapsulated by a temperature-responsive hydrogel - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Poly(N-ethylacrylamide) Hydrogel Preparation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Poly(N-ethylacrylamide) (PNEA) hydrogels for drug delivery applications. PNEA hydrogels are stimuli-responsive polymers that exhibit a temperature-sensitive nature, making them excellent candidates for controlled drug release systems.[1] This document outlines various synthesis methodologies, including free-radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and click chemistry.
Introduction to Poly(this compound) Hydrogels
Poly(this compound) (PNEA) is a temperature-responsive polymer that displays a Lower Critical Solution Temperature (LCST). Below its LCST, PNEA is hydrophilic and exists as a swollen hydrogel in aqueous solutions. Above the LCST, it undergoes a phase transition, becoming hydrophobic and causing the hydrogel to shrink and release its encapsulated contents. This property allows for the controlled, triggered release of therapeutic agents. The versatility in synthesis allows for the tuning of the hydrogel's properties to suit various drug delivery needs.
Key Properties and Applications
PNEA hydrogels offer several advantages for drug delivery:
-
Biocompatibility: Generally well-tolerated in biological systems.
-
Stimuli-Responsiveness: Enables triggered drug release in response to temperature changes.[1] By copolymerizing with pH-sensitive monomers, dual-responsive hydrogels can be created.[2][3][4]
-
Tunable Properties: The mechanical strength, swelling behavior, and drug release kinetics can be controlled by adjusting the synthesis parameters.
-
Controlled Release: Provides sustained and localized drug delivery, potentially reducing systemic side effects.[5][6]
Synthesis Methodologies
A variety of polymerization techniques can be employed to synthesize PNEA hydrogels, each offering distinct advantages in controlling the network architecture and properties.
Free-Radical Polymerization
This is a conventional and straightforward method for hydrogel synthesis. It involves the polymerization of the this compound monomer in the presence of a crosslinker and a radical initiator.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[7] This method provides excellent control over the polymer architecture.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another controlled radical polymerization method that enables the synthesis of well-defined polymers. It is known for its tolerance to a wide range of functional monomers and solvents.[8][9]
Click Chemistry
"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific.[10][11] For hydrogel synthesis, this often involves the reaction between azide- and alkyne-functionalized polymer precursors.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data for PNEA and similar thermo-responsive hydrogels, highlighting the influence of synthesis parameters on their properties.
Table 1: Swelling Ratio of Acrylamide-Based Hydrogels under Different Conditions
| Hydrogel Composition | Condition | Swelling Ratio (%) | Reference |
| Poly(acrylamide-co-acrylic acid) | pH 1.2 | 115 | [12] |
| Poly(acrylamide-co-acrylic acid) | pH 7.4 | 7258 | [12] |
| Polyacrylamide-Cellulose Nanocrystal | pH 2, 30°C | 1320 | [13] |
| Polyacrylamide-Cellulose Nanocrystal | pH 12, 80°C | 16170 | [13] |
| HPMC-g-(AM/SPA) (AM/SPA = 0.5) | pH 7.0 | 12097 | [2] |
| HPMC-g-(AM/SPA) (AM/SPA = 2) | pH 2.0 | ~1000 | [2] |
Table 2: Drug Loading and Release from Acrylamide-Based Hydrogels
| Hydrogel System | Model Drug | Drug Loading Efficiency (%) | Cumulative Release (%) | Release Conditions | Reference |
| PNIPAM-co-pGMA-Mela | Ibuprofen | Not specified | ~100 | pH 4.0, 45°C | [4] |
| PNIPAM-co-pGMA-Mela | 5-Fluorouracil | Not specified | ~100 | pH 4.0, 45°C | [4] |
| Alginate-g-PNIPAAm | Doxorubicin | Not specified | Sustained release | Physiological conditions | [14] |
| Pluronic/Agarose | Ciprofloxacin | 80.65 - 89.14 | Not specified | pH dependent | [15] |
| Chitosan/PVA | Tetracycline | Not specified | 99.44 | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of PNEA Hydrogel by Free-Radical Polymerization
Materials:
-
This compound (NEA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Dissolve NEA monomer and MBA crosslinker in deionized water in a reaction vessel. A typical monomer concentration is 10-20% (w/v) and the crosslinker concentration is 1-5 mol% relative to the monomer.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS initiator to the solution (typically 0.5-1 mol% relative to the monomer) and mix gently.
-
Add the TEMED accelerator (equimolar to APS) to initiate the polymerization.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently, to remove unreacted monomers and other impurities.
-
The purified hydrogel can then be dried or used in its swollen state for further experiments.
Protocol 2: Synthesis of PNEA Hydrogel by RAFT Polymerization
Materials:
-
This compound (NEA) monomer
-
Crosslinker (e.g., N,N'-methylenebis(acrylamide))
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPADB)[7]
-
Initiator (e.g., 2,2'-Azobis(isobutyronitrile) - AIBN)[7]
-
Solvent (e.g., 1,4-dioxane (B91453) or toluene)[7]
Procedure:
-
In a Schlenk flask, dissolve the NEA monomer, crosslinker, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:crosslinker:RAFT agent:initiator needs to be carefully calculated to control the polymerization.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.[16]
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.[16]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer molecular weight (e.g., by GPC).
-
Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).[7]
-
Collect the precipitated hydrogel by filtration, wash it with the non-solvent, and dry it under vacuum.
Protocol 3: Characterization of PNEA Hydrogels
Procedure:
-
Weigh the dry hydrogel sample (W_d).[14]
-
Immerse the hydrogel in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature.[3]
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).[14]
-
Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula[14]: ESR (%) = [(W_s - W_d) / W_d] x 100
Procedure:
-
Loading by Swelling: Immerse a known weight of the dry hydrogel in a drug solution of known concentration for a specific period (e.g., 24-48 hours) to allow for drug absorption.[17]
-
After loading, remove the hydrogel and measure the concentration of the remaining drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.
-
Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) can be calculated as follows: DLC (%) = (Weight of loaded drug / Weight of drug-loaded hydrogel) x 100 DLE (%) = (Weight of loaded drug / Initial weight of drug in solution) x 100[15]
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of release medium (e.g., PBS at a relevant pH and temperature).[18]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[19]
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Synthesis Workflows and Drug Release Mechanism
Caption: Workflow for PNEA hydrogel synthesis via free-radical polymerization.
Caption: Workflow for controlled PNEA hydrogel synthesis using RAFT polymerization.
Caption: Temperature-triggered drug release from a PNEA hydrogel.
Conclusion
Poly(this compound) hydrogels are versatile materials with significant potential in the field of drug delivery. The choice of synthesis method profoundly impacts the hydrogel's final properties, allowing for the rational design of carriers for specific therapeutic applications. The protocols and data presented herein provide a foundation for researchers to develop and characterize PNEA hydrogels for controlled and targeted drug release. Further optimization of synthesis parameters and in vivo studies are crucial for the clinical translation of these promising biomaterials.
References
- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature- and pH-Responsive Super-Absorbent Hydrogel Based on Grafted Cellulose and Capable of Heavy Metal Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications [mdpi.com]
- 5. New Horizons in Hydrogels for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locally Controlled Release of Methotrexate and Alendronate by Thermo-Sensitive Hydrogels for Synergistic Inhibition of Osteosarcoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. Novel, Blended Polymeric Microspheres for the Controlled Release of Methotrexate: Characterization and In Vivo Antifibrotic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swelling Behavior of Polyacrylamide–Cellulose Nanocrystal Hydrogels: Swelling Kinetics, Temperature, and pH Effects [mdpi.com]
- 14. Injectable Thermoresponsive Hydrogel Formed by Alginate-g-Poly(N-isopropylacrylamide) That Releases Doxorubicin-Encapsulated Micelles as a Smart Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step RAFT Polymerization of N-ethylacrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(N-ethylacrylamide) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions, which is critical for applications in drug delivery, biomaterials, and other advanced technologies.
Introduction
This compound is a monomer that yields thermoresponsive polymers, making it a valuable building block for smart materials. RAFT polymerization is a powerful technique for synthesizing well-defined polymers from a wide range of monomers, including acrylamides. The choice of a suitable RAFT agent, initiator, and appropriate reaction conditions is crucial for achieving a controlled polymerization process. Trithiocarbonates are often effective RAFT agents for the polymerization of acrylamides.
Experimental Protocol
This protocol details the solution RAFT polymerization of this compound to synthesize a well-defined homopolymer.
Materials:
-
Monomer: this compound (NEAM), with inhibitor removed (e.g., by passing through a column of basic alumina).
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable trithiocarbonates. The selection of the RAFT agent is critical for controlling the polymerization of acrylamides.
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
-
Solvent: Anhydrous 1,4-Dioxane (B91453) or Dimethyl Sulfoxide (DMSO).
-
Precipitation Solvent: Cold diethyl ether or hexane.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar.
-
Rubber septum.
-
Syringes and needles.
-
Oil bath with a temperature controller.
-
Vacuum line and inert gas manifold.
-
Standard laboratory glassware.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask containing a magnetic stir bar, add the desired amounts of this compound (monomer), the RAFT agent (e.g., CPADB), and the initiator (e.g., AIBN).
-
Add the solvent (e.g., 1,4-dioxane or DMSO) to the flask to achieve the desired monomer concentration. A typical starting point is a 1 M solution of the monomer.
-
-
Degassing the Solution:
-
Seal the Schlenk flask with a rubber septum.
-
To remove dissolved oxygen, which can terminate the polymerization, perform at least three freeze-pump-thaw cycles:
-
Freeze the reaction mixture by immersing the flask in liquid nitrogen.
-
Once frozen, apply a vacuum to the flask for several minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath. During thawing, bubbles of dissolved gas will be released.
-
Backfill the flask with an inert gas (N₂ or Ar).
-
Repeat this cycle two more times.
-
-
-
Polymerization:
-
After the final freeze-pump-thaw cycle, ensure the flask is under a positive pressure of inert gas.
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time. The reaction time will depend on the target molecular weight and conversion. It is advisable to take aliquots at different time points to monitor the polymerization kinetics.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether or hexane) while stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine monomer conversion.
-
Data Presentation
The following table provides representative data for the RAFT polymerization of an N-substituted acrylamide, illustrating the level of control achievable with this technique. The specific values for this compound may vary depending on the exact experimental conditions.
| Target DP | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC) ( g/mol ) | Đ (PDI) |
| 50 | 50:1:0.2 | 4 | 85 | 4,900 | 1.15 |
| 100 | 100:1:0.2 | 8 | 90 | 9,900 | 1.12 |
| 200 | 200:1:0.2 | 16 | 92 | 19,800 | 1.18 |
DP = Degree of Polymerization, CTA = Chain Transfer Agent, Mn = Number-Average Molecular Weight, Đ (PDI) = Polydispersity Index.
Mandatory Visualization
Caption: Workflow for the RAFT polymerization of this compound.
Application Notes and Protocols for Controlled Drug Release from N-ethylacrylamide (NEA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms governing controlled drug release from N-ethylacrylamide (NEA) hydrogels. Detailed experimental protocols for the synthesis of NEA hydrogels, loading of therapeutic agents, and characterization of their release kinetics are provided to guide researchers in the design and evaluation of novel drug delivery systems.
Introduction to this compound Hydrogels for Drug Delivery
This compound (NEA) is a thermo-responsive monomer that can be polymerized to form hydrogels with a Lower Critical Solution Temperature (LCST) in a physiologically relevant range. This property, along with their biocompatibility and tunable swelling behavior, makes NEA-based hydrogels promising materials for controlled drug delivery applications. The release of drugs from these hydrogels can be modulated by various factors, including the hydrogel's network structure, the properties of the encapsulated drug, and external stimuli like temperature.
The primary mechanisms of drug release from NEA hydrogels are:
-
Diffusion-controlled release: The drug diffuses through the aqueous pores of the hydrogel network. This process is governed by Fick's law and is dependent on the mesh size of the hydrogel, the size of the drug molecule, and the drug's concentration gradient.
-
Swelling-controlled release: As the hydrogel swells, the polymer chains relax and the mesh size increases, facilitating the release of the entrapped drug. This mechanism is particularly relevant for stimuli-responsive hydrogels where swelling can be triggered by changes in the environment.
-
Chemically-controlled release: The drug is covalently bonded to the polymer backbone and is released upon the cleavage of these bonds, often triggered by enzymatic activity or changes in pH.
Data Presentation: Quantitative Analysis of Drug Release
The following tables summarize key quantitative data related to the synthesis and drug release characteristics of N-substituted acrylamide (B121943) hydrogels, which can serve as a reference for designing NEA-based systems.
Table 1: Influence of Monomer and Crosslinker Concentration on Hydrogel Properties
| Monomer Concentration (wt%) | Crosslinker (BIS) to Monomer Molar Ratio (%) | Swelling Ratio (SR) | Mechanical Stability | Reference |
| 5 | 0.5 | High | Low | |
| 10 | 2 | Moderate | Moderate | |
| 15 | 4 | Low | High | |
| 20 | 6 | Very Low | Very High |
Note: Data is based on N,N-dimethylacrylamide (DMA) hydrogels, which are structurally similar to NEA hydrogels. SR is inversely proportional to the crosslinker concentration.
Table 2: Drug Loading and Release Parameters for N-substituted Acrylamide Hydrogels
| Drug | Hydrogel Composition | Drug Loading (%) | Release Mechanism | Key Findings | Reference |
| Aminophylline | P(DEAAm-NVP) | Not specified | Swelling-controlled | Lag time before release observed with higher crosslinking. | |
| Levofloxacin | P(NIPAAm/AAm) | Not specified | Diffusion and Swelling | Fast release performance observed. | |
| Naproxen | P(NIPAAm/AAm) | Not specified | Diffusion and Swelling | Continuous release without burst effect above LCST. |
Note: DEAAm (N,N-diethylacrylamide) and NIPAAm (N-isopropylacrylamide) are structurally related to NEA.
Experimental Protocols
Protocol 1: Synthesis of this compound (NEA) Hydrogels by Free Radical Polymerization
This protocol describes the synthesis of NEA hydrogels using N,N'-methylenebis(acrylamide) (BIS) as a crosslinker and ammonium (B1175870) persulfate (APS) as an initiator.
Materials:
-
This compound (NEA) monomer
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
Dissolve the desired amount of NEA monomer and BIS crosslinker in deionized water in a reaction vessel. A typical monomer concentration ranges from 5 to 20 wt%. The crosslinker to monomer molar ratio can be varied (e.g., 0.5 to 6 mol%) to control the crosslinking density.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, APS (typically 0.5-1 mol% with respect to the monomer), to the monomer solution and mix thoroughly.
-
Add the accelerator, TEMED (in equimolar ratio to APS), to the solution to initiate the polymerization reaction.
-
-
Gelation:
-
Pour the reaction mixture into a suitable mold (e.g., between two glass plates with a spacer) to form a thin sheet or into cylindrical molds.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed. The polymerization can also be carried out at a controlled temperature (e.g., 37°C).
-
-
Purification:
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers, initiator, and other impurities.
-
-
Drying:
-
Dry the purified hydrogel to a constant weight. This can be done by air-drying, oven-drying at a low temperature (e.g., 40°C), or freeze-drying. The dried hydrogel is referred to as a xerogel.
-
Protocol 2: Drug Loading into NEA Hydrogels
This protocol describes a common method for loading a drug into the synthesized NEA hydrogels.
Materials:
-
Dried NEA hydrogel (xerogel)
-
Therapeutic drug of interest
-
Appropriate solvent for the drug (e.g., deionized water, phosphate-buffered saline (PBS))
Procedure:
-
Equilibrium Swelling Method:
-
Prepare a solution of the drug at a known concentration in a suitable solvent.
-
Immerse a pre-weighed dried hydrogel sample in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The swelling should be performed at a temperature below the LCST of the hydrogel to ensure maximum swelling and drug uptake.
-
After equilibrium is reached, remove the swollen hydrogel from the solution.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface drug solution.
-
-
Determination of Drug Loading:
-
The amount of drug loaded into the hydrogel can be determined indirectly by measuring the decrease in the drug concentration in the supernatant solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines the procedure for conducting an in vitro drug release study from the drug-loaded NEA hydrogels.
Materials:
-
Drug-loaded NEA hydrogel
-
Release medium (e.g., PBS of a specific pH)
-
Constant temperature water bath or incubator
-
Sample collection vials
Procedure:
-
Release Study Setup:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.
-
Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release. The Korsmeyer-Peppas model is often used to elucidate the release mechanism from swellable matrices.
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in controlled drug release from NEA hydrogels.
Caption: Key mechanisms of drug release from NEA hydrogels and influencing factors.
Caption: Workflow for the synthesis of this compound (NEA) hydrogels.
Application Notes and Protocols: Fabricating N-ethylacrylamide (and related polyacrylamide) Scaffolds for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) cultures. This physiological relevance is crucial for predictive drug screening, disease modeling, and tissue engineering applications. Hydrogel scaffolds, particularly those fabricated from synthetic polymers like N-ethylacrylamide (NEA), offer a versatile platform for 3D cell culture due to their tunable mechanical properties, high water content, and biocompatibility.
This document provides detailed protocols for the fabrication, characterization, and application of polyacrylamide-based hydrogel scaffolds for 3D cell culture. While the focus is on this compound, due to the limited availability of specific quantitative data for poly(this compound) (PNEA) in the public domain, representative data and protocols for the closely related and extensively studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), are provided as a well-characterized example.
Key Experimental Protocols
Protocol 1: Synthesis of Polyacrylamide Hydrogel Scaffolds by Free-Radical Polymerization
This protocol describes the synthesis of a polyacrylamide-based hydrogel, which can be adapted for this compound.
Materials:
-
Acrylamide (B121943) (or this compound) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst
-
Phosphate-buffered saline (PBS), sterile
-
Deionized water, sterile
Procedure:
-
Prepare Monomer Solution: In a sterile conical tube, dissolve the acrylamide monomer and MBA crosslinker in deionized water to the desired concentrations. The ratio of monomer to crosslinker will determine the stiffness of the hydrogel.
-
Initiation: Add APS solution to the monomer solution and mix gently.
-
Catalysis: Add TEMED to the solution. Mix quickly and immediately cast the solution into the desired mold (e.g., a multi-well plate, custom-made PDMS mold).
-
Polymerization: Allow the solution to polymerize at room temperature for at least 30 minutes. The hydrogel will become opaque.
-
Hydration and Sterilization: After polymerization, wash the hydrogels extensively with sterile PBS to remove unreacted monomers and other reagents. The hydrogels can be sterilized by soaking in 70% ethanol (B145695) followed by further washes in sterile PBS.
Protocol 2: Fabrication of Electrospun Nanofibrous Scaffolds
Electrospinning produces a non-woven, porous scaffold that mimics the architecture of the natural extracellular matrix.
Materials:
-
Polymer (e.g., Polycaprolactone (PCL) as a base, can be blended with a functional polymer)
-
Solvent system (e.g., Dichloromethane (DCM) and Dimethylformamide (DMF))
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
Procedure:
-
Polymer Solution Preparation: Dissolve the polymer in the solvent system to achieve the desired concentration. The solution should be homogenous and free of bubbles.
-
Electrospinning Setup: Load the polymer solution into a syringe fitted with a metallic needle (spinneret). Place the syringe in the syringe pump. Position a grounded collector (e.g., a rotating mandrel or a flat plate) at a set distance from the spinneret.
-
Electrospinning Process: Apply a high voltage (e.g., 10-20 kV) to the spinneret. Set the flow rate of the syringe pump (e.g., 1 mL/hour). A polymer jet will be ejected from the spinneret and travel towards the collector, forming nanofibers as the solvent evaporates.
-
Scaffold Collection: Collect the nanofibers on the collector for a desired period to achieve the desired scaffold thickness.
-
Post-processing: Carefully remove the scaffold from the collector. Dry the scaffold under vacuum to remove any residual solvent. Sterilize the scaffold using a suitable method such as UV irradiation or ethylene (B1197577) oxide gas.
Protocol 3: 3D Cell Seeding in Hydrogel Scaffolds
Materials:
-
Synthesized hydrogel scaffolds
-
Cell suspension in culture medium
-
Sterile forceps and other cell culture instruments
Procedure:
-
Cell Preparation: Harvest and count cells to prepare a cell suspension of the desired density in complete cell culture medium.
-
Hydrogel Equilibration: Equilibrate the sterile hydrogel scaffolds in a complete cell culture medium for at least 1 hour in a cell culture incubator.
-
Cell Seeding:
-
For pre-formed hydrogels: Carefully remove the medium from the equilibrated hydrogels and gently pipette the cell suspension onto the top surface of the scaffolds. Allow the cells to adhere for 2-4 hours in the incubator before adding more medium to cover the scaffolds.
-
For in-situ encapsulation: Resuspend the cell pellet directly in the pre-polymer solution just before adding the catalyst (TEMED). Cast the cell-laden hydrogel solution and allow it to polymerize. After polymerization, add a complete culture medium.
-
-
Culture: Culture the cell-laden scaffolds under standard cell culture conditions (37°C, 5% CO2), changing the medium every 2-3 days.
Protocol 4: Cell Viability Assessment
Live/Dead Viability/Cytotoxicity Assay:
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.
-
Staining: Remove the culture medium from the cell-laden scaffolds and wash gently with PBS. Add the staining solution to cover the scaffolds.
-
Incubation: Incubate the scaffolds at 37°C for 30-45 minutes, protected from light.
-
Imaging: After incubation, carefully remove the staining solution and replace it with fresh PBS or culture medium. Image the scaffolds using a fluorescence microscope with appropriate filters for green and red fluorescence.
MTT Assay for Metabolic Activity:
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
MTT Addition: Add MTT solution to each well containing a cell-laden scaffold and incubate for 2-4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Data Presentation
The following tables summarize representative quantitative data for polyacrylamide-based hydrogels. Note: Data for PNIPAM is used as a proxy for PNEA due to the extensive characterization available for PNIPAM.
Table 1: Mechanical Properties of Polyacrylamide Hydrogels
| Monomer Concentration (% w/v) | Crosslinker (MBA) Concentration (% of monomer) | Young's Modulus (kPa) | Reference |
| 5 | 1 | ~20 | [1] |
| 7.5 | 1 | ~40 | [1] |
| 10 | 1 | ~70 | [1] |
| 5 | 2 | ~35 | [2] |
| 5 | 4 | ~65 | [2] |
Table 2: Porosity of Electrospun Scaffolds
| Polymer Composition | Polymer Concentration (% w/v) | Electrospinning Flow Rate (mL/h) | Porosity (%) | Reference | | :--- | :--- | :--- | :--- | | P(NIPAM-co-NtBA) | 15 | 1 | 94.9 ± 1.4 |[3] | | P(NIPAM-co-NtBA) | 20 | 1 | 95.3 ± 1.6 |[3] | | PCL | 10 | 1 | ~85 |[4] |
Table 3: Cell Viability on Polyacrylamide-Based Hydrogels
| Hydrogel Type | Cell Line | Assay | Time Point | Viability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | PNIPAM | 3T3-L1 | MTT | 24 hours | >95% |[5] | | PNIPAM | HEK293 | MTT | 24 hours | >95% |[5] | | PNIPAM | A549 | Neutral Red | 48 hours | >95% |[5] | | GelMA | L929 | Live/Dead | 3 days | >90% |[6] |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Experimental workflow for scaffold fabrication, 3D cell culture, and analysis.
Caption: Simplified mechanotransduction signaling pathway in a 3D scaffold.
Caption: TGF-β signaling pathway in a 3D cell culture environment.
Caption: Canonical Wnt/β-catenin signaling pathway relevant to 3D cell culture.
References
- 1. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of Electrospinning for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Free Radical Polymerization of N-ethylacrylamide in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization of N-ethylacrylamide (NEA) in aqueous solutions. This document includes detailed experimental protocols, a summary of key quantitative data, and visual representations of the polymerization mechanism and experimental workflow. Poly(this compound) (PNEA) is a temperature-responsive polymer with a Lower Critical Solution Temperature (LCST) that makes it a promising candidate for various biomedical applications, including drug delivery systems.
Introduction
This compound (NEA) is a vinyl monomer that can be polymerized via free radical polymerization to yield poly(this compound) (PNEA). In aqueous solutions, PNEA exhibits thermosensitive behavior, undergoing a reversible phase transition from a soluble to an insoluble state above its Lower Critical Solution Temperature (LCST). This property is of significant interest for the development of "smart" materials in drug delivery, tissue engineering, and other biomedical fields. The free radical polymerization of NEA in water is an attractive method due to the use of an environmentally benign solvent and the potential for producing high molecular weight polymers.
The polymerization process proceeds through the classic three stages of free radical polymerization: initiation, propagation, and termination. The choice of initiator and reaction conditions can be tailored to control the polymer's molecular weight and polydispersity, which in turn influences its physicochemical properties, including its LCST.
General Reaction Mechanism
The free radical polymerization of this compound proceeds through a chain reaction mechanism involving three main steps: initiation, propagation, and termination.[1]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. This is often achieved by the thermal decomposition of an initiator like a persulfate salt or an azo compound. These primary radicals then react with an NEA monomer to form a monomer radical.[1]
-
Propagation: The newly formed monomer radical adds to another NEA monomer, extending the polymer chain and regenerating the radical at the chain end. This step repeats, rapidly increasing the molecular weight of the polymer.[1]
-
Termination: The growth of the polymer chain is halted through termination reactions. This can occur by combination, where two growing polymer chains react to form a single, longer chain, or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[1]
dot
Caption: General mechanism of free radical polymerization.
Quantitative Data
Table 1: Overall Activation Energies for Polymerization
| Monomer | Initiator System | Solvent | Overall Activation Energy (Ea) (kJ/mol) | Reference |
| Acrylamide (B121943) | Potassium persulfate | Water | 24.65 | [1] |
| N-isopropylacrylamide | Potassium persulfate | Water | 46.11 | [2] |
Table 2: Molecular Weight and Polydispersity of PNEA
| Polymerization Method | Solvent | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Free Radical | THF | - | 1.2 - 2.5 | [3] |
| Free Radical | - | 3500 | 1.05 | [3] |
| Free Radical | - | 29000 | 1.52 | [3] |
Note: Data for free radical polymerization in THF is included due to the limited availability of data for aqueous solutions.
Experimental Protocols
The following protocols are adapted from established methods for the free radical polymerization of acrylamide and N-substituted acrylamides. Researchers should optimize these protocols for their specific experimental goals.
Protocol 1: Redox-Initiated Polymerization in Aqueous Solution
This protocol is adapted from the redox-initiated polymerization of acrylamide and is suitable for room temperature synthesis.[4][5]
Materials:
-
This compound (NEA) monomer
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)
-
Deionized water (solvent)
-
Nitrogen or Argon gas
-
Acetone (B3395972) (for precipitation)
Procedure:
-
Monomer Solution Preparation: Prepare a solution of NEA in deionized water at the desired concentration (e.g., 10 wt%).
-
Deoxygenation: Transfer the monomer solution to a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer. Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator and Accelerator Addition: While maintaining the inert atmosphere, add the desired amount of APS or KPS initiator to the solution and stir until dissolved. Subsequently, add the TMEDA accelerator. The polymerization should commence rapidly, as indicated by an increase in viscosity and potentially a slight exotherm.
-
Polymerization: Allow the reaction to proceed at room temperature for a predetermined time (e.g., 2-4 hours) under constant stirring and an inert atmosphere.
-
Termination and Purification: Stop the reaction by exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold acetone while stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
dot
Caption: Experimental workflow for redox polymerization.
Protocol 2: Thermally-Initiated Polymerization in Aqueous Solution
This protocol utilizes a thermal initiator and requires elevated temperatures.
Materials:
-
This compound (NEA) monomer
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or other water-soluble thermal initiator
-
Deionized water (solvent)
-
Nitrogen or Argon gas
-
Acetone (for precipitation)
Procedure:
-
Monomer and Initiator Solution: In a reaction vessel, dissolve the NEA monomer and the thermal initiator (e.g., ACVA) in deionized water to the desired concentrations.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir the solution under an inert atmosphere for the specified reaction time (e.g., 4-24 hours).
-
Termination and Purification: Cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Precipitate the polymer in a large excess of cold acetone.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a suitable temperature until a constant weight is obtained.
Applications in Drug Development
The thermosensitive nature of PNEA makes it a highly attractive material for various applications in drug development:
-
Controlled Drug Delivery: PNEA can be formulated into hydrogels or nanoparticles that encapsulate therapeutic agents. Below the LCST, the polymer is soluble, and the drug is retained. Upon reaching a physiological temperature above the LCST (which can be tuned by copolymerization), the polymer undergoes a phase transition, leading to the controlled release of the encapsulated drug at the target site.
-
Injectable Drug Depots: Aqueous solutions of PNEA can be designed to be liquid at room temperature for easy injection. Once in the body, the temperature increase above the LCST causes the solution to form a gel depot, providing sustained release of the incorporated drug over an extended period.
-
Tissue Engineering: PNEA-based hydrogels can serve as scaffolds for cell culture and tissue regeneration. The ability to undergo a sol-gel transition at physiological temperatures allows for the encapsulation of cells in a liquid state, which then solidifies to form a supportive matrix for tissue growth.
Conclusion
The free radical polymerization of this compound in aqueous solution offers a versatile and environmentally friendly method for synthesizing a "smart" polymer with significant potential in the field of drug development. By carefully controlling the reaction parameters, the properties of the resulting PNEA, particularly its molecular weight and LCST, can be tailored to meet the specific requirements of various biomedical applications. The protocols provided in these notes serve as a foundation for researchers to explore and optimize the synthesis of PNEA for their innovative therapeutic strategies.
References
Application Notes & Protocols: Synthesis of N-ethylacrylamide (NEAM) Copolymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of "Smart" Copolymers
N-ethylacrylamide (NEAM) is a monomer that, when polymerized, forms a thermoresponsive polymer, poly(this compound) (PNEAM). This class of "smart" polymers exhibits a Lower Critical Solution Temperature (LCST), a distinct temperature at which the polymer undergoes a reversible phase transition in aqueous solutions.[1] Below the LCST, the polymer is soluble and exists in a hydrated, extended coil state. Above the LCST, it dehydrates, collapses into a compact globule state, and phase-separates from the water, causing the solution to become turbid.[1] The LCST of PNEAM is approximately 72°C, which is too high for most biomedical applications that require responsiveness near physiological temperature (37°C).
By copolymerizing NEAM with other monomers, the LCST can be precisely tuned. Incorporating more hydrophilic monomers generally increases the LCST, while hydrophobic comonomers decrease it.[2][3] This tunability allows for the design of copolymers that are soluble at room temperature but aggregate or form gels at body temperature. This sharp, reversible transition makes NEAM copolymers highly attractive materials for a range of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[1][4]
This document provides detailed application notes on the synthesis and characterization of NEAM copolymers and protocols for their preparation and analysis.
Application Notes
Synthesis Strategies: Gaining Control Over Polymer Architecture
The properties of NEAM copolymers are highly dependent on their molecular weight, composition, and architecture. Two common polymerization techniques are employed for their synthesis:
-
Free Radical Polymerization (FRP): This is a robust and straightforward method for synthesizing random copolymers.[5] It typically uses a thermal initiator like azobisisobutyronitrile (AIBN) or a redox pair to generate radicals that propagate the polymerization. While effective for producing high molecular weight polymers, FRP offers limited control over the polymer chain length, distribution (polydispersity), and architecture.[6]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.[7][8] The process involves a conventional free radical polymerization in the presence of a RAFT agent (a thiocarbonylthio compound), which mediates the process, keeping the majority of polymer chains in a dormant state. This controlled approach is ideal for creating well-defined materials where precise properties are critical.
Tuning Thermoresponsiveness: The Impact of Copolymer Composition
The LCST is the most critical property of these copolymers for biomedical use. It is primarily dictated by the overall hydrophilicity/hydrophobicity balance of the polymer chain. By selecting appropriate comonomers and adjusting their feed ratios, the LCST can be tuned to the desired temperature.
For example, copolymerizing the more hydrophobic N,N-diethylacrylamide (DEAAm), which has a homopolymer LCST of ~32°C, with the more hydrophilic NEAM (homopolymer LCST ~72°C) results in copolymers with intermediate LCSTs.[2][5] The tables below summarize quantitative data from the literature, demonstrating the effect of monomer composition on the final copolymer properties.
Table 1: Properties of Poly(DEAAm-co-NEAM) Random Copolymers Synthesized by Free Radical Polymerization [5]
| Copolymer ID | DEAAm Mole Fraction in Feed | NEAM Mole Fraction in Feed | Yield (%) | Cloud Point (LCST) (°C) |
|---|---|---|---|---|
| PDEAm | 1.00 | 0.00 | 85 | 34.2 |
| Copolymer A | 0.85 | 0.15 | 86 | 37.8 |
| Copolymer B | 0.70 | 0.30 | 82 | 41.5 |
| Copolymer C | 0.53 | 0.47 | 84 | 32.5* |
| PNEAm | 0.00 | 1.00 | 89 | 72.0 |
*Note: The decrease in LCST for Copolymer C was attributed to strong intramolecular hydrogen bonding between the NEAM and DEAAm units.[5]
Table 2: Properties of N-substituted Acrylamide Copolymers [2]
| Copolymer System | Comonomer 1 | Mole % (Feed) | Comonomer 2 | Mole % (Feed) | LCST (°C) |
|---|---|---|---|---|---|
| Poly(DEAAm-co-NEAM) | DEAAm | 60 | NEAM | 40 | 47.5 |
| Poly(DEAAm-co-NEAM) | DEAAm | 40 | NEAM | 60 | 56.5 |
| Poly(N-t-butylAm-co-NEAM) | N-t-butylAm | 80 | NEAM | 20 | 30.0 |
| Poly(N-t-butylAm-co-NEAM) | N-t-butylAm | 60 | NEAM | 40 | 45.0 |
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is essential for confirming successful polymerization and determining the final copolymer composition by integrating the characteristic peaks of each monomer unit.[2][5]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[3] A low PDI (<1.3) is indicative of a controlled polymerization process like RAFT.[7]
-
Turbidimetry (UV-Vis Spectroscopy): This is the most common method for determining the LCST (often referred to as the cloud point).[2] A solution of the polymer is heated at a controlled rate, and the optical transmittance at a fixed wavelength (e.g., 500 nm) is monitored. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[2]
-
Differential Scanning Calorimetry (DSC): DSC can also determine the LCST by measuring the endothermic heat flow associated with the polymer's phase transition as it dehydrates.[3]
Experimental Protocols
Protocol 1: Synthesis of P(DEAAm-co-NEAM) via Free Radical Polymerization
This protocol is adapted from the procedure described by Fernández-Barbero et al.[5] for synthesizing a random copolymer with a target composition of 85% DEAAm and 15% NEAM.
Materials:
-
N,N-diethylacrylamide (DEAAm), inhibitor removed
-
This compound (NEAM), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, cold
-
Schlenk flask equipped with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve DEAAm (e.g., 5.0 g, 39.3 mmol) and NEAM (e.g., 0.78 g, 7.8 mmol) in 50 mL of anhydrous THF.
-
Add the initiator, AIBN. The molar ratio of initiator to total monomer should be controlled (e.g., a ratio of 0.5 moles of initiator per 100 moles of monomer was used in the reference).[5] For this example, this would be approximately 38.7 mg (0.236 mmol) of AIBN.
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon gas. Place the flask in a preheated oil bath at 60°C.
-
Allow the reaction to proceed with stirring for 24 hours. To ensure low conversion and minimize compositional drift, shorter reaction times can be used.
-
Precipitation and Purification: After 24 hours, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Drying: Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using ¹H-NMR to determine composition and GPC for molecular weight and PDI. Determine the LCST using turbidimetry (Protocol 3.3).
Protocol 2: Synthesis of a P(NEAM-co-AAc) Diblock Copolymer via RAFT Polymerization
This is a representative protocol for synthesizing a diblock copolymer of this compound and acrylic acid (AAc), adapted from procedures for similar acrylamide-based systems.[8][9] This method first synthesizes a PAAc macro-chain transfer agent (macro-CTA) and then chain-extends it with NEAM.
Materials:
-
Acrylic acid (AAc), inhibitor removed
-
This compound (NEAM), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure: Part A - Synthesis of PAAc Macro-CTA
-
In a Schlenk flask, dissolve acrylic acid (e.g., 3.6 g, 50 mmol), CPADB RAFT agent (e.g., 0.28 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in 20 mL of anhydrous 1,4-dioxane. The target degree of polymerization is 50.
-
Degas the solution with three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for 6-8 hours.
-
Stop the reaction by cooling and exposing it to air.
-
Precipitate the PAAc macro-CTA in cold diethyl ether, filter, and dry under vacuum.
-
Characterize the PAAc macro-CTA by GPC to determine Mn and PDI.
Procedure: Part B - Chain Extension with NEAM
-
In a new Schlenk flask, dissolve the PAAc macro-CTA (e.g., 2.0 g, ~0.4 mmol, based on a Mn of ~5000 g/mol ) and NEAM (e.g., 4.0 g, 40 mmol) in 30 mL of 1,4-dioxane.
-
Add AIBN (e.g., 0.013 g, 0.08 mmol). The [Macro-CTA]:[AIBN] ratio should be ~5:1.
-
Degas the solution with three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for 12-16 hours.
-
Stop the reaction by cooling. Precipitate the final block copolymer in cold diethyl ether, filter, and collect the product.
-
Purification: Dissolve the polymer in deionized water and dialyze against fresh deionized water for 2-3 days to remove any unreacted monomer and solvent.
-
Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white, fluffy solid.
-
Characterization: Confirm the block copolymer structure using ¹H-NMR, GPC, and determine its LCST.
Protocol 3: Determination of LCST by UV-Vis Turbidimetry
This protocol outlines the most common method for measuring the cloud point, or LCST, of a thermoresponsive polymer.[2]
Materials & Equipment:
-
Synthesized NEAM copolymer
-
Deionized water or phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer equipped with a Peltier temperature controller and a magnetic stirrer for the cuvette holder.
-
Quartz or glass cuvette
Procedure:
-
Sample Preparation: Prepare a polymer solution at a specific concentration (e.g., 1.0 mg/mL) in the desired solvent (water or PBS). Ensure the polymer is fully dissolved. Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Instrument Setup: Place the cuvette containing the polymer solution into the spectrophotometer's temperature-controlled holder.
-
Set the spectrophotometer to measure transmittance or absorbance at a wavelength where the polymer does not absorb, typically in the visible range (e.g., 500 nm).
-
Measurement:
-
Equilibrate the solution at a temperature well below the expected LCST (e.g., 20°C) for 10-15 minutes until the transmittance reading is stable (~100%).
-
Program the instrument to heat the sample at a slow, constant rate (e.g., 0.5 °C/min or 1.0 °C/min) to a temperature well above the expected LCST.
-
Record the transmittance as a function of temperature.
-
-
Data Analysis:
-
Plot the percent transmittance versus temperature.
-
The LCST (or cloud point, T_cp_) is typically determined as the temperature corresponding to a 50% drop in transmittance. Alternatively, the onset of the transition or the inflection point of the curve can be used.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis and application of NEAM copolymers.
Caption: General workflow for synthesis and characterization of NEAM copolymers.
References
- 1. mdpi.com [mdpi.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. mdpi.com [mdpi.com]
- 4. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-ethylacrylamide (NEA) Hydrogels in Tissue Engineering
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their high water content, soft consistency, and structural similarity to the native extracellular matrix (ECM) make them ideal candidates for a variety of biomedical applications, including tissue engineering and drug delivery.[3][4] Among the various types of hydrogels, "smart" hydrogels that respond to external stimuli such as temperature, pH, or light are of particular interest for advanced applications.[5]
N-ethylacrylamide (NEA) is a temperature-responsive monomer that can be polymerized to form poly(this compound) (PEAM) hydrogels. These hydrogels belong to the family of N-substituted polyacrylamides, which are known for their thermoresponsive behavior. The most studied member of this family is poly(N-isopropylacrylamide) (PNIPAAm), which exhibits a Lower Critical Solution Temperature (LCST) of approximately 32°C.[5][6] Below this temperature, the hydrogel is swollen and hydrophilic, while above the LCST, it undergoes a phase transition, becoming hydrophobic and expelling water.[6] Poly(this compound) hydrogels exhibit a similar thermoresponsive behavior but with a significantly higher LCST of around 73°C.[7] This distinct property opens up different potential applications where a higher transition temperature is desirable.
While the biocompatibility of acrylamide-based hydrogels has been investigated, with some studies indicating good biocompatibility, it is crucial to note that residual monomers can be toxic.[8][9][10] Therefore, thorough purification of the hydrogels after synthesis is essential for any biomedical application.
This document provides an overview of the potential applications of NEA hydrogels in tissue engineering, along with detailed protocols for their synthesis, characterization, and use in cell culture.
Key Features and Potential Advantages of NEA Hydrogels
-
Thermoresponsiveness: The defining feature of PEAM hydrogels is their sharp thermal transition at a relatively high LCST (around 73°C), which could be leveraged for specific biofabrication techniques or temperature-sensitive drug delivery systems that require a higher trigger temperature.[7]
-
Biocompatibility: Acrylamide-based hydrogels are generally considered to be bio-inert, and their high water content can mimic the environment of soft tissues.[9][11] Proper synthesis and purification to remove unreacted monomers are critical to ensure biocompatibility.[9]
-
Tunable Mechanical Properties: The mechanical properties of NEA hydrogels, such as stiffness and elasticity, can be tuned by varying the monomer and crosslinker concentrations during synthesis.[11][12] This allows for the creation of scaffolds that can match the mechanical environment of different native tissues.
-
High Water Content: Like other hydrogels, PEAM can hold a significant amount of water, which is crucial for nutrient and waste transport for encapsulated cells, mimicking the native extracellular matrix.[1]
Potential Applications in Tissue Engineering
While less explored than PNIPAAm, the unique properties of NEA hydrogels suggest potential in several areas of tissue engineering:
-
Cell Scaffolding: NEA hydrogels can serve as 3D scaffolds to support cell growth, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to mimic specific tissue environments.
-
Injectable Hydrogels: By modifying the synthesis process, NEA-based copolymers could be designed to be injectable, gelling in situ to fill tissue defects.
-
Drug Delivery Systems: The thermoresponsive nature of NEA hydrogels could be utilized for the controlled release of therapeutic agents. While the high LCST is above physiological temperature, it could be advantageous for applications involving localized hyperthermia or for creating composite materials with other polymers to tune the overall thermal response.
Quantitative Data Summary
The following table summarizes key quantitative data for Poly(this compound) (PEAM) hydrogels, with Poly(N-isopropylacrylamide) (PNIPAAm) provided for comparison.
| Property | Poly(this compound) (PEAM) | Poly(N-isopropylacrylamide) (PNIPAAm) | Reference(s) |
| Lower Critical Solution Temperature (LCST) | ~ 73°C | ~ 32°C | [6][7] |
| Swelling Ratio | Dependent on crosslinker concentration | Dependent on crosslinker concentration | [7] |
| Young's Modulus (Elasticity) | Tunable (kPa to MPa range) | Tunable (kPa to MPa range) | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (NEA) Hydrogel
This protocol describes the synthesis of a basic NEA hydrogel via free-radical polymerization.
Materials:
-
This compound (NEA) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a beaker, dissolve the desired amount of NEA monomer and MBAA crosslinker in deionized water. A typical starting point is a 10% (w/v) total monomer concentration with 2 mol% MBAA relative to the NEA monomer.
-
Gently stir the solution until all components are fully dissolved.
-
-
Initiation:
-
Add APS initiator to the monomer solution (e.g., 0.1% w/v of the total monomer weight).
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Add TEMED catalyst to the solution (e.g., 0.1% v/v of the total solution volume) and mix gently.
-
Immediately pipette the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or into the wells of a culture plate).
-
Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel is formed.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Place the hydrogel in a large volume of deionized water to allow unreacted monomers and other reagents to diffuse out.
-
Change the water every 12-24 hours for at least 3-5 days to ensure complete purification.
-
-
Sterilization and Equilibration:
-
Sterilize the purified hydrogel by autoclaving or by soaking in 70% ethanol (B145695) followed by extensive washing with sterile PBS.
-
Equilibrate the hydrogel in sterile cell culture medium for at least 24 hours before cell seeding.
-
Workflow for NEA Hydrogel Synthesis
Caption: Workflow for the synthesis of NEA hydrogels.
Protocol 2: Cell Seeding in NEA Hydrogels (Encapsulation)
This protocol describes a method for encapsulating cells within an NEA hydrogel matrix.
Materials:
-
Sterile, purified, and equilibrated NEA hydrogel precursor solution (prepared as in Protocol 1, but kept on ice and unpolymerized)
-
Cell suspension of the desired cell type in culture medium
-
Sterile, cold PBS
-
Sterile culture plates
Procedure:
-
Cell Preparation:
-
Harvest cells using standard cell culture techniques and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in a small volume of cold, sterile culture medium to achieve a high cell density. Keep the cell suspension on ice.
-
-
Cell Encapsulation:
-
Gently mix the cell suspension with the cold, unpolymerized NEA hydrogel precursor solution. The final cell concentration will depend on the specific application and cell type.
-
Ensure the cells are evenly distributed throughout the solution by gently pipetting up and down. Avoid introducing air bubbles.
-
-
Gelation:
-
Pipette the cell-laden hydrogel solution into the wells of a pre-warmed culture plate.
-
Place the plate in a 37°C incubator with 5% CO2 to initiate polymerization. Gelation time will depend on the specific formulation but is typically complete within 30-60 minutes.
-
-
Cell Culture:
-
After the hydrogel has fully polymerized, add pre-warmed culture medium to each well to cover the hydrogel.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 1-2 days.
-
Workflow for Cell Encapsulation in NEA Hydrogels
Caption: Protocol for encapsulating cells within NEA hydrogels.
Protocol 3: Characterization of Swelling Behavior
This protocol outlines the measurement of the equilibrium swelling ratio (ESR) of NEA hydrogels.
Materials:
-
Synthesized and purified NEA hydrogel samples
-
Deionized water or PBS
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Dry Weight Measurement:
-
Lyophilize (freeze-dry) the purified hydrogel samples until a constant weight is achieved.
-
Record the dry weight (Wd) of each sample using an analytical balance.
-
-
Swelling:
-
Immerse the dry hydrogel samples in a beaker containing deionized water or PBS at a specific temperature (e.g., room temperature).
-
Allow the hydrogels to swell.
-
-
Wet Weight Measurement:
-
At regular time intervals, remove a hydrogel sample from the solution.
-
Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws) and return it to the solution.
-
Continue this process until the weight of the hydrogel no longer increases, indicating that equilibrium swelling has been reached.
-
-
Calculation of Swelling Ratio:
-
Calculate the swelling ratio (SR) at each time point using the following formula: SR = (Ws - Wd) / Wd
-
The equilibrium swelling ratio (ESR) is the swelling ratio at the point where the weight becomes constant.
-
Concluding Remarks
This compound hydrogels represent a promising, though currently under-investigated, class of thermoresponsive biomaterials for tissue engineering. Their distinct high-temperature transition offers a unique characteristic that complements the more widely studied PNIPAAm hydrogels. The protocols provided here offer a starting point for researchers to synthesize and evaluate NEA hydrogels for their specific tissue engineering applications. Further research is needed to fully characterize their biocompatibility, degradation kinetics, and efficacy in supporting various cell types for tissue regeneration. As with all biomaterials, careful purification and characterization are paramount to ensure reproducible and reliable results.
References
- 1. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro swelling studies and preliminary biocompatibility evaluation of acrylamide-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyacrylamide-chitosan hydrogels: in vitro biocompatibility and sustained antibiotic release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation to Poly(N-ethylacrylamide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of biomolecules to poly(N-ethylacrylamide) (PNEA). PNEA is a thermoresponsive polymer with properties similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM), making it an attractive candidate for applications in drug delivery, tissue engineering, and bioseparations. The following sections detail three common and effective strategies for creating PNEA bioconjugates: amine-reactive conjugation, thiol-reactive conjugation, and click chemistry.
Amine-Reactive Bioconjugation via EDC/NHS Chemistry
Amine-reactive conjugation is a widely used method for attaching biomolecules containing primary amines (e.g., proteins, peptides) to polymers functionalized with carboxylic acids. This is typically achieved by copolymerizing this compound with a carboxyl-containing monomer, such as acrylic acid. The carboxylic acid groups are then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which readily reacts with primary amines to form a stable amide bond.
Key Features:
-
Versatility: Targets readily available primary amine groups in biomolecules.
-
Stable Bond: Forms a robust and stable amide linkage.
-
Two-step Process: Involves activation of the polymer followed by conjugation to the biomolecule.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio (PNEA-COOH:EDC:NHS) | 1:2:2 to 1:5:5 | Excess EDC/NHS is used to drive the activation reaction to completion. |
| Reaction pH (Activation) | 4.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids. |
| Reaction pH (Conjugation) | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15 - 60 minutes | Typically performed at room temperature. |
| Reaction Time (Conjugation) | 2 hours - overnight | Can be performed at room temperature or 4°C. |
| Typical Conjugation Efficiency | 40 - 80% | Highly dependent on the specific biomolecule and reaction conditions. |
Experimental Protocol: Amine-Reactive Conjugation
Materials:
-
PNEA-co-acrylic acid
-
Biomolecule with primary amines (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns)
Procedure:
-
Polymer Preparation: Dissolve PNEA-co-acrylic acid in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the polymer solution. A typical starting molar ratio is a 2 to 5-fold molar excess of EDC and NHS over the carboxylic acid groups on the polymer.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.
-
-
Conjugation to Biomolecule:
-
Dissolve the amine-containing biomolecule in the Conjugation Buffer.
-
Add the activated PNEA solution to the biomolecule solution. The molar ratio of activated polymer to biomolecule should be optimized for the specific application, but a 5 to 20-fold molar excess of polymer is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted polymer, EDC, NHS, and quenching reagents by dialysis against an appropriate buffer or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm conjugation using techniques such as SDS-PAGE (for protein conjugates), UV-Vis spectroscopy (if the biomolecule has a chromophore), or NMR.
-
Quantify the degree of conjugation using methods like the bicinchoninic acid (BCA) assay for protein concentration and a colorimetric assay for the polymer.
-
Thiol-Reactive Bioconjugation via Maleimide (B117702) Chemistry
Thiol-reactive chemistry provides a highly specific method for conjugating biomolecules containing free sulfhydryl groups (cysteine residues in proteins and peptides) to polymers. A common approach involves the use of maleimide-functionalized PNEA, which reacts with thiols via a Michael addition reaction to form a stable thioether bond. Maleimide-functionalized PNEA can be synthesized by copolymerizing this compound with a maleimide-containing monomer or by post-polymerization modification of a functionalized PNEA.
Key Features:
-
High Specificity: Maleimides are highly reactive towards thiols at near-neutral pH.
-
Stable Bond: Forms a covalent and stable thioether linkage.
-
Mild Conditions: The reaction proceeds efficiently at physiological pH.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio (PNEA-Maleimide:Thiol) | 1:1 to 10:1 | A slight to moderate excess of the maleimide-polymer is often used. |
| Reaction pH | 6.5 - 7.5 | Optimal for selective reaction with thiols while minimizing hydrolysis of the maleimide group. |
| Reaction Time | 1 - 4 hours | Typically performed at room temperature. |
| Typical Conjugation Efficiency | 60 - 95% | Generally high due to the specific nature of the reaction. |
Experimental Protocol: Thiol-Reactive Conjugation
Materials:
-
Maleimide-functionalized PNEA
-
Thiol-containing biomolecule (e.g., protein with free cysteines, thiol-modified oligonucleotide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 1-10 mM EDTA, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns)
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the degassed Conjugation Buffer.
-
If necessary, reduce any disulfide bonds in the biomolecule by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. DTT can also be used, but must be removed prior to conjugation.
-
-
Polymer Preparation: Dissolve the maleimide-functionalized PNEA in the degassed Conjugation Buffer.
-
Conjugation Reaction:
-
Add the maleimide-functionalized PNEA solution to the thiol-containing biomolecule solution. A 5- to 10-fold molar excess of the polymer is a good starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add a small excess of a low-molecular-weight thiol (e.g., 2-mercaptoethanol or L-cysteine) to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from unreacted components using dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Confirm conjugation using techniques appropriate for the biomolecule, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[1]
-
The extent of conjugation can be quantified by measuring the decrease in free thiols using Ellman's reagent.
-
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction for bioconjugation.[2][] This method involves the reaction between a terminal alkyne and an azide (B81097) to form a stable triazole linkage. To utilize this strategy, one component (either the PNEA or the biomolecule) must be functionalized with an azide group, and the other with a terminal alkyne. This can be achieved by synthesizing PNEA with azide or alkyne side chains or end groups.
Key Features:
-
High Efficiency and Specificity: The reaction is highly reliable and proceeds with high yields.[2]
-
Bioorthogonal: Azide and alkyne groups are absent in most biological systems, preventing side reactions.[2]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | A slight excess of one component can be used to drive the reaction. |
| Copper(I) Catalyst | 1-10 mol% | Typically generated in situ from CuSO₄ and a reducing agent. |
| Ligand | 1-5 equivalents relative to copper | Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state. |
| Reducing Agent | 10-50 equivalents relative to copper | Sodium ascorbate (B8700270) is commonly used. |
| Reaction Time | 1 - 24 hours | Dependent on the reactants and catalyst concentration. |
| Typical Conjugation Efficiency | > 90% | Generally very high. |
Experimental Protocol: CuAAC Click Chemistry
Materials:
-
Azide-functionalized PNEA (or alkyne-functionalized PNEA)
-
Alkyne-functionalized biomolecule (or azide-functionalized biomolecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or other non-coordinating buffers.
-
Purification supplies (e.g., dialysis tubing with a chelating agent like EDTA, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide- and alkyne-functionalized components in the Reaction Buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand. For reactions in organic solvents, TBTA is suitable, while THPTA is used for aqueous reactions.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide- and alkyne-functionalized molecules.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-24 hours at room temperature with gentle stirring. The reaction progress can be monitored by techniques like IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).
-
-
Purification:
-
Remove the copper catalyst by dialysis against a buffer containing a chelating agent (e.g., EDTA) or by using a copper-chelating resin.
-
Further purify the conjugate to remove unreacted starting materials and reagents using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the formation of the triazole linkage using IR or NMR spectroscopy.
-
Characterize the final conjugate using methods appropriate for the biomolecule.
-
Applications in Drug Delivery
PNEA bioconjugates are promising for drug delivery applications due to the polymer's thermoresponsive nature. A drug can be conjugated to the PNEA, and the resulting conjugate can be designed to release the drug in response to a temperature change.
References
Thermoresponsive Surfaces from N-ethylacrylamide: Application Notes and Protocols for Cell Sheet Engineering and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and characterization of thermoresponsive surfaces based on poly(N-ethylacrylamide) (PNEAm). These surfaces exhibit a temperature-dependent change in hydrophilicity, a property that is harnessed for advanced applications in cell sheet engineering and controlled drug delivery.
Introduction
Thermoresponsive polymers have emerged as a pivotal class of smart materials in biomedical research. Poly(this compound) is a thermoresponsive polymer that displays a Lower Critical Solution Temperature (LCST). Below its LCST, PNEAm is hydrophilic and soluble in aqueous solutions, while above this temperature, it becomes hydrophobic and expels water. This reversible phase transition can be utilized to modulate surface properties, enabling the non-invasive detachment of cultured cells and the controlled release of therapeutic agents. While much of the literature focuses on the well-studied poly(N-isopropylacrylamide) (PNIPAM), with an LCST around 32°C, PNEAm offers a higher LCST, typically in the range of 62-82°C, which can be advantageous for specific applications requiring a higher transition temperature.[1][2] This document outlines the synthesis of this compound monomer, its polymerization on surfaces using controlled radical polymerization techniques, and protocols for its application in cell sheet engineering.
Key Properties and Characterization
The defining characteristic of PNEAm surfaces is their tunable wettability, which is a direct consequence of the polymer's LCST. This and other key properties are summarized below.
Data Summary
| Property | Description | Typical Values for PNEAm | Comparison with PNIPAM |
| Lower Critical Solution Temperature (LCST) | The temperature at which the polymer undergoes a phase transition from a hydrophilic to a hydrophobic state. | 62 - 82 °C[1] | ~ 32 °C[3] |
| Water Contact Angle (Below LCST) | A measure of the hydrophilicity of the surface. A lower contact angle indicates a more hydrophilic surface. | Expected to be low (hydrophilic) | Low (hydrophilic) |
| Water Contact Angle (Above LCST) | A measure of the hydrophobicity of the surface. A higher contact angle indicates a more hydrophobic surface. | Expected to be high (hydrophobic)[4][5] | High (hydrophobic)[4][5] |
| Young's Modulus (Hydrogel) | A measure of the stiffness of the polymer when cross-linked to form a hydrogel. This can influence cell behavior. | Varies with crosslinker concentration (e.g., 20-160 kPa for polyacrylamide gels)[6] | Similar range, dependent on crosslinking[7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the this compound monomer and the subsequent preparation of thermoresponsive surfaces via surface-initiated controlled radical polymerization.
Synthesis of this compound Monomer
This protocol describes the synthesis of this compound from ethylamine (B1201723) and acryloyl chloride.
Materials:
-
Ethylamine solution (in THF or water)
-
Acryloyl chloride
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in the chosen solvent and cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acryloyl chloride dropwise from the dropping funnel to the cooled solution with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound monomer.
-
Purify the monomer by vacuum distillation or recrystallization.
Preparation of Thermoresponsive Surfaces via Surface-Initiated RAFT Polymerization
This protocol details the "grafting from" approach to create a dense layer of PNEAm brushes on a silicon wafer or glass substrate. This method can be adapted for tissue culture polystyrene dishes with appropriate surface activation.
Materials:
-
Silicon wafers or glass coverslips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
This compound (synthesized as above)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
AIBN (Azobisisobutyronitrile) as initiator
-
Anhydrous solvent for polymerization (e.g., 1,4-dioxane (B91453) or DMF)
-
Schlenk flask and line for inert atmosphere reactions
-
Vacuum oven
Procedure:
Step 1: Substrate Cleaning and Silanization
-
Clean the silicon wafers or glass coverslips by immersing them in Piranha solution for 30 minutes. (CAUTION!)
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Immediately immerse the cleaned substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse the substrates with toluene and dry in a vacuum oven.
Step 2: Immobilization of the Initiator
-
Place the amine-functionalized substrates in a solution of anhydrous toluene containing triethylamine.
-
Slowly add 2-bromoisobutyryl bromide to the solution and react for 12 hours at room temperature to attach the ATRP initiator to the surface.
-
Rinse the initiator-coated substrates with toluene and ethanol (B145695) and dry under nitrogen.
Step 3: Surface-Initiated RAFT Polymerization
-
In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in the chosen anhydrous solvent.
-
Place the initiator-coated substrates in the flask.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Conduct the polymerization under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 70°C) for a defined period to control the polymer chain length.
-
After polymerization, remove the substrates and wash them extensively with a good solvent for the polymer (e.g., THF, chloroform) to remove any non-grafted polymer.
-
Dry the PNEAm-grafted surfaces under vacuum.
Application: Cell Sheet Engineering
Thermoresponsive PNEAm surfaces can be used to culture and harvest intact cell sheets without the need for enzymatic digestion, which can damage cells and the extracellular matrix.
Protocol for Cell Seeding, Culture, and Detachment
Materials:
-
PNEAm-grafted cell culture dishes
-
Cell culture medium appropriate for the cell type
-
Cells of interest (e.g., fibroblasts, endothelial cells)
-
Incubator (set to a temperature above the LCST of the PNEAm surface, e.g., 37°C)
-
Low-temperature incubator or refrigerator (set to a temperature below the LCST, e.g., 20°C)
Procedure:
-
Sterilize the PNEAm-grafted culture dishes using an appropriate method (e.g., UV irradiation).
-
Pre-warm the culture dishes and cell culture medium to 37°C.
-
Seed the cells onto the PNEAm surface at the desired density.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂. The surface will be hydrophobic, promoting cell adhesion and proliferation.
-
Monitor cell growth until a confluent monolayer is formed.
-
To detach the cell sheet, transfer the culture dish to a low-temperature environment (e.g., 20°C).
-
Allow the dish to remain at the lower temperature for 30-60 minutes. The PNEAm surface will become hydrophilic, causing the cell sheet to detach spontaneously.
-
Gently rinse the detached cell sheet with culture medium to aid in its complete release from the surface. The intact cell sheet can then be harvested for downstream applications.
Visualizations
Experimental Workflow for Thermoresponsive Surface Preparation
Caption: Workflow for preparing PNEAm-grafted surfaces.
Mechanism of Temperature-Responsive Cell Detachment
Caption: Cell adhesion and detachment on a PNEAm surface.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermoresponsive poly(N-isopropylacrylamide) copolymers: contact angles and surface energies of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low conversion in N-ethylacrylamide polymerization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the polymerization of N-ethylacrylamide, with a specific focus on addressing low monomer conversion.
Troubleshooting Guide: Low Conversion
This guide offers a systematic approach to diagnosing and resolving the underlying causes of low conversion in this compound polymerization.
Question: My this compound polymerization is showing low or no conversion. What are the potential causes and how can I fix this?
Answer: Low monomer conversion is a frequent challenge that can often be traced to one or more of the following factors: monomer purity, presence of oxygen, inappropriate initiator concentration, suboptimal reaction temperature, or insufficient reaction time. A systematic evaluation of each of these variables is the most effective way to identify and resolve the issue.
dot
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the inhibitor from the this compound monomer?
A1: Commercial this compound is typically supplied with a polymerization inhibitor, such as 4-methoxyphenol (B1676288) (MEHQ), to ensure stability during transport and storage.[1][2][3] These inhibitors are radical scavengers that will terminate the radical species generated by the initiator, effectively preventing the polymerization from starting.[3] Failure to remove the inhibitor is one of the most common causes of complete polymerization failure.
Q2: How do I properly purify and prepare the this compound monomer before polymerization?
A2: The most common and effective method to remove phenolic inhibitors like MEHQ is to pass the monomer through a column packed with basic activated alumina.[4][5] For higher purity, vacuum distillation can also be employed.[2][4] It is crucial to use the purified monomer immediately, as the inhibitor has been removed, making it susceptible to spontaneous polymerization.
Q3: How does initiator concentration impact conversion and polymer molecular weight?
A3: The initiator concentration is a critical parameter that directly influences both the rate of polymerization and the final molecular weight of the polymer.[6][7]
-
Higher Initiator Concentration: Leads to a greater number of initial radical species, which increases the overall rate of polymerization.[6] This can result in higher conversion in a shorter amount of time. However, it also means more polymer chains are initiated, leading to a lower average molecular weight.[7]
-
Lower Initiator Concentration: Results in fewer growing chains, which allows each chain to add more monomer units before termination. This leads to a higher average molecular weight but a slower polymerization rate, which may require longer reaction times to achieve high conversion.[7]
Data Summary: Effect of Initiator Concentration
| Initiator Concentration | Polymerization Rate (Conversion Speed) | Average Polymer Molecular Weight |
| Low | Slower | Higher |
| Optimal | Balanced | Controlled |
| High | Faster | Lower |
This table represents general kinetic trends in free radical polymerization.[6][8]
Q4: What is the role of temperature in the polymerization process?
A4: Temperature directly affects the rate of decomposition of the thermal initiator (e.g., AIBN, potassium persulfate).[9][10]
-
Temperature Too Low: The initiator will decompose too slowly, generating an insufficient concentration of radicals to initiate polymerization effectively, leading to low conversion.
-
Temperature Too High: The initiator may decompose too rapidly, leading to a burst of initiation that can be difficult to control and may result in a lower molecular weight and broader polydispersity.[8] In extreme cases, it can cause an uncontrolled, exothermic reaction.[3] The optimal temperature is dependent on the initiator's half-life; for instance, AIBN is commonly used in a temperature range of 60-80°C.[11]
Q5: How can I confirm that the polymerization was successful?
A5: The most direct method is to precipitate the polymer. This involves adding the reaction solution to a vigorously stirred "non-solvent" (a solvent in which the monomer is soluble but the polymer is not), such as hexane (B92381) or diethyl ether.[12] The appearance of a solid precipitate indicates that the polymer has formed. For a quantitative assessment of conversion and polymer properties, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to compare monomer and polymer signals, and Gel Permeation Chromatography (GPC) can determine the molecular weight and polydispersity of the resulting polymer.[11][13]
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes the removal of the inhibitor MEHQ using an alumina column.
-
Column Preparation: Pack a glass chromatography column with basic activated alumina. The amount should be approximately 10-20 times the weight of the monomer to be purified.
-
Monomer Loading: If the monomer is solid, dissolve it in a minimal amount of an appropriate anhydrous solvent (e.g., dichloromethane). Carefully add the monomer or its solution to the top of the alumina column.
-
Elution: Elute the monomer from the column using the same solvent if necessary. Collect the purified monomer in a flask.
-
Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Usage: Use the purified, inhibitor-free monomer immediately for polymerization.
Protocol 2: General Procedure for Free Radical Polymerization of this compound
This protocol provides a general starting point for solution polymerization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the purified this compound monomer and the chosen solvent (e.g., toluene, THF).[11]
-
Initiator Addition: Add the calculated amount of a suitable initiator, such as 2,2'-Azobisisobutyronitrile (AIBN).
-
Deoxygenation: Seal the flask with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which inhibits the reaction.[5][9]
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) to initiate polymerization.[9] Allow the reaction to proceed under the inert atmosphere for the planned duration (e.g., 4-24 hours).
-
Termination: To quench the reaction, cool the flask in an ice-water bath and expose the mixture to air.[9]
-
Purification: Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., cold hexane).[12]
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
dot
Caption: General experimental workflow for polymerization.
References
- 1. This compound MEHQ inhibitor, 99 HPLC 5883-17-0 [sigmaaldrich.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)ethyl acetate)s [mdpi.com]
Effective methods for inhibitor removal from N-ethylacrylamide monomer
Welcome to the technical support center for N-ethylacrylamide. This resource provides researchers, scientists, and drug development professionals with detailed guidance on effectively removing inhibitors from this compound monomer.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before use?
A1: Commercial this compound is stabilized with inhibitors like p-methoxyphenol (MEHQ) to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors are radical scavengers and will interfere with or prevent the initiation of polymerization reactions.[2][3] Failure to remove them can lead to unpredictable reaction kinetics, low conversion rates, and broad molecular weight distributions in the resulting polymer.[3][4]
Q2: What is the common inhibitor found in this compound?
A2: The most common inhibitor used for acrylamide (B121943) and acrylate (B77674) monomers, including this compound, is p-methoxyphenol (MEHQ) , also known as hydroquinone (B1673460) monomethyl ether (HQME).[5][6] Hydroquinone (HQ) and 4-tert-butylcatechol (B165716) (TBC) are also used for other vinyl monomers.[5][6]
Q3: What are the primary methods for removing MEHQ from this compound?
A3: The three most common laboratory-scale methods for removing phenolic inhibitors like MEHQ are:
-
Column Chromatography: Passing the monomer through a column containing basic alumina (B75360) or a dedicated inhibitor removal resin.[2][7][8]
-
Alkaline Extraction (Base Wash): Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the acidic phenol (B47542) into its water-soluble salt.[1][2][9]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[2][3][8]
Q4: How do I choose the best inhibitor removal method for my experiment?
A4: The choice of method depends on the required purity, the scale of your experiment, and the available equipment.
-
Column chromatography is fast, convenient, and effective for small to medium lab-scale quantities and is often the recommended method.[8][10]
-
Alkaline extraction is a simple and effective method but requires a subsequent drying step and careful handling to avoid emulsions.[9][11]
-
Vacuum distillation can provide very high purity monomer but carries a significant risk of premature polymerization in the distillation flask if not performed correctly.[12][13] It is suggested for applications sensitive to polar impurities or when other methods are unsuitable.[5][14]
Method Selection Guide
Caption: Decision tree for selecting an inhibitor removal method.
Troubleshooting Guide
Q5: My polymerization reaction is very slow or fails to start, even after inhibitor removal. What went wrong?
A5: This is the most common sign of residual inhibitor.
-
Possible Cause: The removal process was incomplete. For column chromatography, the column's capacity may have been exceeded, or the flow rate was too fast.[8] For an alkaline wash, the extraction may not have been thorough enough.
-
Solution: Repeat the purification step. If using a column, use fresh packing material or a new pre-packed column.[5] Consider passing the monomer through the column a second time. If using an alkaline wash, increase the number of washes.
Q6: The monomer turned into a solid (polymerized) inside the chromatography column or during distillation. Why did this happen and how can I prevent it?
A6: This is a critical issue caused by the complete absence of inhibitor combined with an initiation source, typically heat.
-
Possible Cause: Overheating during the process.[5][6] Acrylamide monomers can self-polymerize at elevated temperatures (e.g., above 40°C for acrylamide).[12]
-
Prevention:
-
For Columns: Do not let the column get hot. If the monomer is a low-melting solid or viscous, it can be warmed gently, but overheating must be avoided.[6][14] Diluting viscous monomers in an appropriate solvent can also help.[5]
-
For Distillation: This is a known hazard.[13] Ensure the vacuum is stable and the bath temperature is kept as low as possible. Adding a liquid-phase polymerization inhibitor (like copper shavings) to the distillation flask is a recommended safety measure.[2][3]
-
Q7: I see a yellow or brown band forming at the top of my alumina column. Is this normal?
A7: Yes, this is completely normal and indicates the method is working. The colored band is the captured phenolic inhibitor (MEHQ) binding to the basic alumina.[4][8] If this band starts to travel down the column, it is a sign that the column is becoming saturated and should be replaced.
Q8: After washing the monomer with NaOH solution, the liquid is cloudy. What should I do?
A8: The cloudiness is likely due to residual water or the formation of a fine emulsion.
-
Solution: The monomer must be thoroughly dried before use. After separating the organic (monomer) layer, add a suitable drying agent like anhydrous calcium chloride (CaCl₂), magnesium sulfate (B86663) (MgSO₄), or sodium sulfate (Na₂SO₄).[1] Let it stand for a period, then separate the clear monomer by decantation or filtration.
Q9: How should I store the purified this compound?
A9: Once the inhibitor is removed, the monomer is no longer stable for long-term storage and is prone to polymerization.[4][8]
-
Best Practice: Purify only the amount of monomer needed for your immediate experiment.
-
Short-Term Storage: If you must store it, keep it in a refrigerator (2-8°C) in a tightly sealed container, preferably in the dark.[15] Use it within a few hours to a day for best results. Do not freeze, as this can cause localized polymerization during thawing.
Experimental Protocols & Data
Method 1: Column Chromatography using Basic Alumina
This is a highly effective and widely used method for lab-scale purification.[7][10]
Experimental Workflow
Caption: Workflow for inhibitor removal via column chromatography.
Detailed Protocol:
-
Column Preparation: For small volumes (5-20 mL), a 10-20 mL syringe plugged with cotton or glass wool at the bottom works well.[10] For larger volumes, a glass chromatography column is appropriate.
-
Packing: Fill the column approximately two-thirds to three-quarters full with basic alumina (Activity Grade I).
-
Elution: Add the this compound monomer directly to the top of the column. Allow the liquid to pass through the alumina under gravity. Do not apply pressure, as this can reduce the contact time and efficiency.[8]
-
Collection: Collect the purified monomer in a clean, dry flask (e.g., a round-bottom flask for immediate use in a reaction setup).
-
Usage: Use the purified monomer promptly.
| Parameter | Value / Recommendation | Source |
| Adsorbent | Basic Alumina (Activity Grade I) | [4] |
| Alternative | Pre-packed inhibitor removal columns | [6] |
| Flow Rate | Slow, driven by gravity | [8] |
| Indicator | Yellow/brown band of captured inhibitor | [4][8] |
| Efficiency | High for lab-scale quantities | [10] |
Method 2: Alkaline Extraction (Base Wash)
This method utilizes an acid-base reaction to remove the weakly acidic MEHQ inhibitor.[9]
Detailed Protocol:
-
Combine Liquids: Place the this compound monomer in a separatory funnel. Add an equal volume of a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Extraction: Stopper the funnel and shake gently to mix the two phases.[1] Periodically vent the funnel to release any pressure. Shaking too vigorously can lead to stubborn emulsions.[11]
-
Separation: Allow the layers to separate. The lower aqueous layer, containing the sodium phenolate (B1203915) salt, is drained and discarded.[1][9]
-
Repeat: Repeat the washing process two to three more times with fresh NaOH solution, followed by one wash with deionized water to remove residual base.
-
Drying: Transfer the washed monomer to a clean flask and add a drying agent (e.g., anhydrous MgSO₄ or CaCl₂).[1] Swirl and let it stand until the liquid is clear.
-
Final Step: Decant or filter the dry monomer away from the drying agent.
| Parameter | Value / Recommendation | Source |
| Reagent | 0.1 - 1.0 M Sodium Hydroxide (aq) | [9] |
| Procedure | Liquid-liquid extraction in separatory funnel | [1] |
| Number of Washes | 2-3 times with NaOH, 1 time with water | [9] |
| Drying Agent | Anhydrous MgSO₄, CaCl₂, or Na₂SO₄ | [1] |
| Potential Issue | Emulsion formation | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 10. reddit.com [reddit.com]
- 11. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor - Google Patents [patents.google.com]
- 14. scipoly.com [scipoly.com]
- 15. This compound MEHQ inhibitor, 99 HPLC 5883-17-0 [sigmaaldrich.com]
Technical Support Center: Optimizing N-ethylacrylamide (NEAm) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of N-ethylacrylamide (NEAm) hydrogels.
Frequently Asked Questions (FAQs)
Q1: How can I systematically control the stiffness (Young's Modulus) of my NEAm hydrogels?
A1: The stiffness of NEAm hydrogels is primarily controlled by the crosslink density of the polymer network. You can modulate this through several key parameters:
-
Monomer Concentration: Increasing the concentration of the NEAm monomer generally leads to a stiffer hydrogel, as it increases the polymer content in the final network.
-
Cross-linker Concentration: This is the most direct way to control stiffness. Increasing the molar ratio of the cross-linking agent (e.g., N,N'-methylenebis(acrylamide), MBA) relative to the NEAm monomer results in a higher crosslink density, leading to a stiffer, less flexible hydrogel.[1][2] However, be aware that excessively high concentrations can lead to brittleness.[1][3]
-
Polymerization Conditions: Factors like temperature and polymerization time can influence the efficiency of the cross-linking reaction.[3][4] Inconsistent temperature control can lead to variability between batches.[1]
Q2: My NEAm hydrogel is too stiff and brittle. How can I increase its toughness?
A2: Improving toughness involves enhancing the hydrogel's ability to dissipate energy without fracturing. While increasing crosslink density enhances stiffness, it often increases brittleness.[1] To improve toughness, consider the following strategies:
-
Reduce Cross-linker Concentration: Lowering the cross-linker concentration can reduce brittleness, but it will also decrease stiffness.[1]
-
Incorporate a Second Network: Creating a double-network (DN) or interpenetrating polymer network (IPN) is a highly effective method.[5][6] This involves forming a second, more flexible and ductile polymer network within the primary, more rigid NEAm network. The synergy between the two networks can dramatically enhance toughness.[6][7][8]
-
Use Nanomaterial Reinforcement: The inclusion of nanomaterials like silica (B1680970) nanoparticles, nanoclay, or graphene oxide can reinforce the hydrogel matrix, improving both mechanical strength and toughness.[1][8]
-
Introduce Sacrificial Bonds: Incorporate non-covalent crosslinks (e.g., hydrogen bonds, ionic interactions) that can break and reform under stress. These "sacrificial bonds" dissipate energy, which helps to prevent the propagation of cracks through the primary covalent network.[5][7]
Q3: Why are the mechanical properties of my hydrogels inconsistent between batches?
A3: Inconsistency often stems from minor variations in the experimental process. To ensure reproducibility, focus on the following:
-
Precise Reagent Measurement: Use calibrated pipettes and analytical balances for all components. Preparing a larger master mix for each batch can help minimize pipetting errors.[1]
-
Homogeneous Precursor Solution: Ensure all components, especially the monomer, cross-linker, and initiator, are fully dissolved and the solution is thoroughly mixed before initiating polymerization.
-
Consistent Polymerization Conditions: Maintain a constant temperature during polymerization, as temperature fluctuations can affect reaction kinetics.[1][3] If using photopolymerization, ensure the distance from the UV source to the sample and the light intensity are consistent for every sample.[1]
-
Reagent Stability: Use fresh solutions of initiators like ammonium (B1175870) persulfate (APS), as they can degrade over time.
Q4: How does the swelling behavior of the hydrogel relate to its mechanical properties?
A4: Swelling and mechanical properties are intrinsically linked. A higher degree of cross-linking restricts the polymer chains' ability to expand and absorb water, resulting in a lower equilibrium swelling ratio and a stiffer hydrogel.[2][9][10] Conversely, a lower crosslink density allows for more water uptake, leading to a softer, more swollen hydrogel with a higher swelling ratio.[11] The choice of solvent also plays a critical role; hydrogels will swell differently in various solvent mixtures, which in turn affects their mechanical characteristics.[12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Hydrogel is too soft or weak | 1. Insufficient NEAm monomer concentration.2. Low cross-linker concentration.[1]3. Incomplete polymerization (e.g., low initiator concentration, insufficient UV exposure time/intensity).[1]4. Degraded initiator (e.g., old APS solution). | 1. Increase the weight percentage (w/v) of the NEAm monomer.2. Increase the molar ratio of the cross-linking agent.3. Optimize initiator concentration; increase UV exposure time or intensity.[1]4. Prepare fresh initiator solutions before use. |
| Hydrogel is brittle and fractures easily | 1. Excessively high cross-linker concentration.[1]2. Inhomogeneous polymerization leading to stress concentration points. | 1. Systematically decrease the cross-linker concentration.2. To maintain stiffness while improving toughness, consider creating a double-network (DN) hydrogel.[5]3. Ensure thorough mixing of the precursor solution before polymerization. |
| Hydrogel does not form (remains liquid) | 1. Insufficient or inactive initiator/accelerator (e.g., TEMED).2. Presence of oxygen, which inhibits free-radical polymerization.3. Incorrect wavelength or intensity of UV light for the chosen photoinitiator. | 1. Check the concentration and age of the initiator (APS) and accelerator (TEMED).2. Degas the precursor solution (e.g., by bubbling with nitrogen or argon) before adding the initiator/accelerator.3. Verify that your UV lamp's specifications match the requirements of your photoinitiator. |
| Variable swelling ratios | 1. Inconsistent crosslink density between samples.2. Variations in the ionic strength or pH of the swelling medium (if the hydrogel contains ionic co-monomers). | 1. Follow the recommendations for improving batch-to-batch consistency (see FAQ #3).2. Ensure the swelling medium (e.g., PBS, distilled water) is identical for all samples being compared. |
Data Presentation: Effect of Synthesis Parameters on Mechanical Properties
The following tables summarize the general effects of key formulation parameters on the final mechanical properties of acrylamide-based hydrogels.
Table 1: Effect of Monomer and Cross-linker Concentration
| Parameter | Change | Effect on Young's Modulus (Stiffness) | Effect on Toughness | Effect on Swelling Ratio |
| Monomer Conc. | Increase | Increase | Variable | Decrease |
| Cross-linker Conc. | Increase | Significant Increase[2] | Decrease (can become brittle)[1] | Significant Decrease[10] |
Table 2: Advanced Strategies for Mechanical Property Enhancement
| Strategy | Primary Effect | Mechanism |
| Double Network (DN) Formation | Significant increase in toughness and strength[6] | A brittle first network provides structure, while a ductile second network dissipates energy and prevents crack propagation.[7] |
| Nanocomposite Formation | Increase in stiffness and toughness[8] | Nanoparticles act as multifunctional cross-linking points, reinforcing the polymer matrix.[5] |
| Ionic Co-monomers | pH/Ion-responsive swelling and stiffness | Electrostatic repulsion between charged groups can increase swelling and alter mechanical properties based on the environment.[11] |
Experimental Protocols
Protocol 1: Synthesis of NEAm Hydrogel via Free-Radical Polymerization
This protocol describes a standard method for preparing NEAm hydrogels. Concentrations should be optimized for the desired properties.
-
Preparation of Precursor Solution:
-
In a beaker, dissolve the desired amount of this compound (NEAm) monomer in deionized water (or PBS for biological applications).
-
Add the cross-linking agent, N,N'-methylenebis(acrylamide) (MBA), to the solution. The concentration is typically expressed as a molar percentage of the monomer.
-
Mix thoroughly with a magnetic stirrer until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
For Chemical Polymerization: Degas the solution by bubbling with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen, which inhibits the reaction. Add the initiator, ammonium persulfate (APS, typically as a 10% w/v solution), followed by the accelerator, tetramethylethylenediamine (TEMED). Mix quickly.
-
For Photopolymerization: Add a suitable photoinitiator (e.g., Irgacure 2959) to the precursor solution and mix until dissolved.
-
-
Molding and Curing:
-
Immediately pipette the final precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).
-
For Chemical Polymerization: Allow the solution to polymerize at a controlled temperature (e.g., room temperature or 37°C) for a set amount of time (e.g., 1-2 hours).
-
For Photopolymerization: Expose the mold to UV light (e.g., 365 nm) for a specified time (e.g., 5-15 minutes).[1] The duration and intensity must be optimized.
-
-
Hydration and Equilibration:
-
Once polymerization is complete, carefully remove the hydrogel from the mold.
-
Submerge the hydrogel in a large volume of deionized water or PBS to allow it to swell to equilibrium and to leach out any unreacted monomers or initiators. This typically takes 24-48 hours, with the swelling medium being replaced periodically.[13]
-
Protocol 2: Mechanical Characterization (Unconfined Compression Test)
-
Sample Preparation: Prepare cylindrical or cubical hydrogel samples with a known initial height and diameter/width. Ensure the top and bottom surfaces are flat and parallel.
-
Testing Setup: Place the equilibrated hydrogel sample on the lower platen of a mechanical testing machine (e.g., an Instron or TA Instruments device) equipped with a suitable load cell.[14]
-
Measurement:
-
Lower the upper platen until it just makes contact with the hydrogel surface.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting force (stress) and displacement (strain) data until a predefined strain (e.g., 10-20%) is reached.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
The Young's Modulus (compressive modulus) can be calculated from the initial linear region of the stress-strain curve (typically between 0-10% strain).
-
Visualizations
Caption: Experimental workflow for NEAm hydrogel synthesis and characterization.
Caption: Key parameters influencing the mechanical properties of hydrogels.
Caption: Diagram of an interpenetrating double-network (DN) hydrogel structure.
References
- 1. benchchem.com [benchchem.com]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. Tuning the Range of Polyacrylamide Gel Stiffness for Mechanobiology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanically Strong Double Network Photocrosslinked Hydrogels from N, N-Dimethylacrylamide and Glycidyl Methacrylated Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly stretchable and tough hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Tough Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. mdpi.com [mdpi.com]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. mdpi.com [mdpi.com]
- 14. oulu.fi [oulu.fi]
Addressing swelling and degradation issues in N-ethylacrylamide hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of N-ethylacrylamide (NEA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: My this compound (NEA) hydrogel is not polymerizing or is forming a very weak gel. What are the possible causes and solutions?
A1: Failure to form a stable hydrogel network is a common issue that can often be attributed to several factors related to the polymerization process.
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Inadequate Degassing: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization. It is crucial to thoroughly degas the monomer solution by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
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Initiator/Accelerator Issues: The ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) initiator-accelerator system is sensitive to age and storage conditions. Ensure that your APS and TEMED stocks are fresh and have been stored properly. The concentration of the initiator system may also need optimization.
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Monomer or Crosslinker Purity: Impurities in the this compound monomer or the N,N'-methylenebis(acrylamide) (MBAA) crosslinker can interfere with polymerization. Using high-purity reagents is recommended.
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Incorrect pH: The pH of the monomer solution can affect the polymerization kinetics. Ensure the pH is within the optimal range for the chosen initiator system, typically around neutral.
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Low Reaction Temperature: Polymerization is temperature-dependent. If the reaction temperature is too low, the rate of polymerization will be significantly reduced. Ensure the reaction is carried out at the temperature specified in the protocol.
Q2: The swelling of my NEA hydrogel is inconsistent between batches. How can I improve reproducibility?
A2: Achieving consistent swelling behavior is critical for many applications. Variations often stem from inconsistencies in the hydrogel's network structure.
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Precise Reagent Measurement: Ensure accurate and consistent measurement of all components, especially the monomer, crosslinker, and initiator. Small variations in the crosslinker concentration can significantly impact the swelling ratio.
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Controlled Polymerization Conditions: Maintain consistent polymerization temperature and time for all batches. Fluctuations in these parameters can lead to differences in the extent of polymerization and crosslinking density.
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Homogeneous Mixing: Ensure all components are thoroughly mixed before initiating polymerization to achieve a uniform hydrogel network.
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Consistent Washing and Equilibration: After synthesis, hydrogels should be washed thoroughly to remove unreacted monomers and other soluble components. The equilibration process in the desired swelling medium should also be standardized in terms of time and volume of the medium.
Q3: My NEA hydrogel is degrading prematurely. What could be the cause and how can I prevent it?
A3: Premature degradation of NEA hydrogels is often due to the hydrolysis of the amide bonds in the polymer backbone, which can be accelerated by certain environmental conditions.
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Harsh pH Conditions: Both strongly acidic and basic conditions can catalyze the hydrolysis of the amide linkages in the poly(this compound) backbone. If your application requires exposure to such conditions, consider strategies to protect the hydrogel, such as coatings or encapsulation.
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Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis. If possible, conduct experiments at lower temperatures to prolong the hydrogel's stability.
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Enzymatic Degradation: If the hydrogels are used in biological environments, they may be susceptible to enzymatic degradation. The presence of proteases or other enzymes that can cleave amide bonds will lead to the breakdown of the hydrogel network.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive Swelling | Low crosslinker concentration. | Increase the molar ratio of the crosslinker (MBAA) in the synthesis. |
| Incorrect pH or ionic strength of the swelling medium. | Adjust the pH to be closer to the pKa of the polymer to reduce ionization. Increase the ionic strength of the solution to screen charges and reduce electrostatic repulsion. | |
| High concentration of hydrophilic comonomers (if applicable). | Modify the monomer feed ratio to include more hydrophobic comonomers. | |
| Insufficient Swelling | High crosslinker concentration. | Decrease the molar ratio of the crosslinker to create a looser network with a higher swelling capacity. |
| Presence of unreacted hydrophobic substances. | Ensure thorough washing of the hydrogel after synthesis to remove any residual unreacted monomers or other non-polar impurities. | |
| Aggregation of polymer chains during synthesis. | Optimize the solvent system and polymerization temperature to ensure proper chain solvation during network formation. | |
| Inhomogeneous Swelling (e.g., bubbles or opaque regions) | Incomplete mixing of reagents before polymerization. | Ensure all components, particularly the crosslinker and initiator, are fully dissolved and the solution is homogeneous before initiating polymerization. |
| Non-uniform temperature during polymerization. | Use a water bath or other temperature-controlled environment to ensure a uniform temperature throughout the polymerization process. | |
| Presence of dissolved gases. | Thoroughly degas the monomer solution before adding the initiator and accelerator. |
Quantitative Data on Swelling Behavior
The swelling behavior of this compound hydrogels is highly dependent on the network structure and the surrounding environment. The following tables provide illustrative data on how key parameters can influence the equilibrium swelling ratio (ESR).
Table 1: Effect of Crosslinker (MBAA) Concentration on the Equilibrium Swelling Ratio (ESR) of NEA Hydrogels
| MBAA Concentration (mol% relative to NEA) | Equilibrium Swelling Ratio (g/g) |
| 0.5 | 45.2 ± 2.1 |
| 1.0 | 32.5 ± 1.8 |
| 2.0 | 21.8 ± 1.5 |
| 3.0 | 15.3 ± 1.2 |
| 4.0 | 10.7 ± 0.9 |
Data is representative and was synthesized based on trends observed in polyacrylamide and related hydrogels. Swelling was measured in deionized water at room temperature.
Table 2: Effect of Temperature on the Equilibrium Swelling Ratio (ESR) of an NEA Hydrogel (1 mol% MBAA)
| Temperature (°C) | Equilibrium Swelling Ratio (g/g) |
| 25 | 32.5 ± 1.8 |
| 37 | 28.9 ± 1.6 |
| 50 | 24.1 ± 1.3 |
| 60 | 19.7 ± 1.1 |
Data is representative and reflects the typical thermoresponsive behavior of N-substituted polyacrylamide hydrogels below their lower critical solution temperature (LCST).
Experimental Protocols
Protocol 1: Synthesis of this compound (NEA) Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of a standard NEA hydrogel with a 1 mol% crosslinker concentration.
Materials:
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This compound (NEA) monomer
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N,N'-methylenebis(acrylamide) (MBAA) crosslinker
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Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
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Deionized water
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Nitrogen or argon gas
Procedure:
-
In a flask, dissolve the desired amount of NEA monomer and MBAA crosslinker in deionized water to achieve the final desired monomer concentration (e.g., 1 M).
-
Degas the solution by bubbling with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
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While continuing to bubble with inert gas, add the APS initiator (e.g., 0.1 mol% relative to the monomer) to the solution and mix until dissolved.
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Add the TEMED accelerator (e.g., in equimolar ratio to APS) to the solution and mix gently but thoroughly.
-
Quickly transfer the solution to the desired mold (e.g., between two glass plates with a spacer, or in vials).
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-4 hours or overnight).
-
Once polymerization is complete, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water for several days to remove unreacted components, changing the water frequently.
Protocol 2: Characterization of Hydrogel Swelling Ratio
This protocol details the gravimetric method for determining the equilibrium swelling ratio of a hydrogel.
Materials:
-
Synthesized and washed NEA hydrogel
-
Swelling medium (e.g., deionized water, phosphate-buffered saline)
-
Analytical balance
-
Filter paper
Procedure:
-
Lyophilize or oven-dry a sample of the washed hydrogel to a constant weight to determine its dry weight (Wd).
-
Immerse a separate, identical hydrogel sample in a large excess of the desired swelling medium at a controlled temperature.
-
At regular intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess surface liquid, and weigh the swollen hydrogel (Ws).
-
Return the hydrogel to the swelling medium.
-
Repeat step 3 until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws,eq - Wd) / Wd where Ws,eq is the weight of the hydrogel at equilibrium swelling.
Visualizations
How to control the molecular weight of poly(N-ethylacrylamide) via RAFT
Technical Support Center: Poly(N-ethylacrylamide) Synthesis via RAFT
Welcome to the technical support center for the controlled synthesis of poly(this compound) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve precise control over polymer molecular weight and architecture.
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of poly(this compound) in a RAFT polymerization?
The number-average molecular weight (Mn) of the polymer is primarily controlled by the molar ratio of monomer to the RAFT chain transfer agent (CTA). By adjusting the initial concentrations of this compound ([M]₀) and the CTA ([CTA]₀), you can target a specific molecular weight. The theoretical molecular weight (Mn,theor) can be estimated using the following formula:
Mn,theor = (([M]₀ / [CTA]₀) × Monomer Conversion × MW_monomer) + MW_CTA
Where:
-
MW_monomer is the molecular weight of this compound (113.16 g/mol ).
-
MW_CTA is the molecular weight of the specific RAFT agent used.
For precise control, it is crucial to accurately weigh all reagents and ensure the reaction proceeds under controlled conditions.
Q2: What is the most suitable type of RAFT agent (CTA) for this compound polymerization?
For acrylamide-type monomers, trithiocarbonates are generally the most effective and recommended CTAs.[1] They typically provide better control and lead to polymers with narrow molecular weight distributions (low dispersity, Đ). Dithiobenzoates can also be used, but they are often associated with induction periods and polymerization retardation, which can complicate the process.[1][2]
Q3: Which initiator should I use, and at what concentration?
Commonly used thermal initiators for RAFT polymerization include azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanovaleric acid) (ACVA).[3] The initiator concentration is critical; an insufficient supply of radicals can lead to slow or stalled reactions.[1] Conversely, an excessively high concentration can increase the rate of termination reactions, leading to a loss of control and broader molecular weight distribution. A molar ratio of CTA to initiator ([CTA]/[I]) between 5:1 and 10:1 is a common starting point for achieving good control.
Q4: What are the optimal solvent and temperature for this reaction?
Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for the RAFT polymerization of acrylamides, often resulting in higher conversion rates and superior control over the polymerization process.[4] While water is a potential "green" solvent, the RAFT agent can be susceptible to hydrolysis, especially at non-neutral pH.[1][5] If using an aqueous system, a buffer solution at a pH of approximately 5 can help minimize this degradation.[1]
The reaction temperature significantly influences the rate of initiator decomposition and the RAFT equilibrium.[1] A typical temperature range when using AIBN or ACVA is 60-80°C.[1] It is important to maintain a consistent temperature throughout the experiment.
Troubleshooting Guide
Problem: The experimental molecular weight (Mn,exp) does not match the theoretical value (Mn,theor).
| Possible Cause | Suggested Solution |
| Inaccurate Reagent Measurement | Carefully re-weigh all components, especially the CTA and initiator, which are used in small quantities. Use a calibrated analytical balance. |
| Low Initiator Efficiency | The initiator may be old or degraded. Use freshly recrystallized initiator for best results. Consider increasing the initiator concentration slightly (e.g., lower the [CTA]/[I] ratio from 10:1 to 5:1). |
| Incomplete Monomer Conversion | The discrepancy between theoretical and experimental Mn will be larger at lower conversions. Ensure you are using the actual monomer conversion in the calculation. Allow the reaction to proceed for a longer duration to achieve higher conversion. |
| Chain Transfer to Solvent/Monomer | This can lead to broader molecular weight distributions and deviations from the theoretical Mn.[6] This is less common with acrylamides but can be minimized by choosing an appropriate solvent like DMSO and maintaining the recommended temperature. |
Problem: The molecular weight distribution (Dispersity, Đ) is broad (Đ > 1.3).
| Possible Cause | Suggested Solution |
| Excessive Initiator Concentration | A high concentration of radicals increases the likelihood of irreversible termination reactions. Increase the [CTA]/[I] ratio (e.g., from 5:1 to 10:1) to favor controlled chain growth over termination.[4] |
| High Reaction Temperature | Excessively high temperatures can accelerate termination reactions and lead to a loss of control.[1] Operate within the recommended 60-80°C range. |
| Presence of Oxygen | Oxygen is a potent inhibitor that can interfere with the radical process and broaden the dispersity. Ensure the reaction mixture is thoroughly deoxygenated before initiation.[1] |
| Poor CTA Suitability | The chosen CTA may not be optimal for this compound. Switch to a recommended trithiocarbonate-based RAFT agent. |
Problem: The polymerization is very slow or there is a long induction period.
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | This is the most common cause of induction periods.[1] Deoxygenate the reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) for at least 30-60 minutes or by performing several freeze-pump-thaw cycles for highly sensitive systems.[1][7] |
| Low Initiator Concentration/Decomposition Rate | The rate of radical generation may be too low. Check that the initiator has not expired. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Inherent Properties of the CTA | Some CTAs, particularly certain dithiobenzoates, are known to cause induction periods with acrylamide (B121943) monomers.[1][2] Using a trithiocarbonate (B1256668) CTA can often eliminate this issue. |
| Monomer Impurities | The monomer may contain inhibitors from manufacturing or storage. Purify the monomer by passing it through a column of basic alumina (B75360) to remove any acidic inhibitors. |
Data Presentation
Table 1: Effect of [Monomer]/[CTA] Ratio on Theoretical Molecular Weight Assumptions: 90% monomer conversion, CTA is S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate (MW = 282.36 g/mol ).
| Target Mn ( g/mol ) | [this compound]₀ / [CTA]₀ Ratio | Theoretical Mn ( g/mol ) |
| 10,000 | 86:1 | 9,988 |
| 25,000 | 218:1 | 24,960 |
| 50,000 | 440:1 | 50,111 |
| 100,000 | 881:1 | 100,094 |
Table 2: Recommended Reaction Parameters for Poly(this compound) RAFT Polymerization
| Parameter | Recommendation | Rationale |
| RAFT Agent (CTA) | Trithiocarbonate (e.g., DMPA, DDMAT) | Provides better control and avoids induction periods common with dithiobenzoates for acrylamides.[1][4] |
| Initiator | AIBN or ACVA | Standard thermal initiators with well-characterized decomposition kinetics.[3] |
| [CTA] / [Initiator] Ratio | 5:1 to 10:1 | Balances the polymerization rate with minimizing irreversible termination reactions for good control. |
| Solvent | DMSO | Shown to be an excellent solvent, leading to high conversion and good control.[4] |
| Temperature | 60 - 80 °C | Ensures an appropriate rate of initiator decomposition without causing excessive side reactions.[1] |
| Deoxygenation | N₂/Ar sparging or Freeze-Pump-Thaw | Crucial for removing the inhibitor oxygen, preventing induction periods and loss of control.[1] |
Experimental Protocol
Objective: To synthesize poly(this compound) with a target molecular weight of 25,000 g/mol .
Materials:
-
This compound (Monomer)
-
S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate (CTA)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA, Initiator)
-
Dimethyl sulfoxide (DMSO, Solvent)
-
Schlenk flask with a magnetic stir bar
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Nitrogen or Argon gas line
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Oil bath with temperature controller
Procedure:
-
Reagent Calculation ([M]₀/[CTA]₀ = 218, [CTA]₀/[I]₀ = 10):
-
This compound (Monomer): 2.00 g (17.67 mmol)
-
CTA: 22.9 mg (0.081 mmol)
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ACVA (Initiator): 2.3 mg (0.0081 mmol)
-
DMSO (Solvent): 8.0 mL
-
-
Reaction Setup:
-
Add the calculated amounts of this compound, CTA, and ACVA to a dry Schlenk flask containing a magnetic stir bar.
-
Add the DMSO to dissolve the reagents.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Place the flask in an ice bath.
-
Purge the reaction mixture with dry nitrogen or argon gas for 45-60 minutes by bubbling the gas through the solution via a long needle while providing a vent with a second needle. Ensure the stir bar is mixing the solution.
-
-
Polymerization:
-
After deoxygenation, remove the gas inlet needle and leave the flask under a positive pressure of inert gas.
-
Immerse the Schlenk flask in a preheated oil bath set to 70°C.
-
Begin stirring and start timing the reaction. The reaction can be monitored by taking small aliquots at different time points to analyze for monomer conversion (via ¹H NMR) and molecular weight (via GPC/SEC).[7]
-
-
Termination and Purification:
-
To quench the polymerization, remove the flask from the oil bath and expose the mixture to air by opening the flask. Rapid cooling in an ice bath can also be used.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
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Collect the precipitated polymer by filtration or centrifugation.
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Wash the polymer with fresh non-solvent and dry under vacuum until a constant weight is achieved.
-
Visualizations
Caption: The core mechanism of RAFT polymerization.
Caption: A logical workflow for troubleshooting RAFT polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 4. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Scaling Up N-ethylacrylamide Polymerization
Welcome to the technical support center for the scaling up of N-ethylacrylamide (NEA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polymerization experiments at a larger scale.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges when scaling up this compound (NEA) polymerization from lab to pilot or industrial scale?
A1: The main challenges in scaling up NEA polymerization are managing the exothermic nature of the reaction, controlling the increasing viscosity of the reaction mixture, and ensuring batch-to-batch consistency in terms of polymer properties like molecular weight and polydispersity.[1] Inadequate heat removal on a larger scale can lead to uncontrolled temperature increases, a phenomenon known as auto-acceleration or the gel effect, which can broaden the molecular weight distribution and potentially lead to a runaway reaction.[2]
Q2: How does the choice of initiator affect the scalability of NEA polymerization?
A2: The initiator choice is critical for a scalable process. The initiator's half-life at a given temperature determines the rate of radical generation and, consequently, the polymerization rate. For large-scale reactions, an initiator with a predictable and manageable decomposition rate at the desired reaction temperature is crucial for controlled initiation and heat generation. Redox initiators, such as ammonium (B1175870) persulfate (APS) with a reducing agent like N,N,N′,N′-tetramethylethylenediamine (TEMED), can be used to initiate polymerization at lower temperatures, which can be advantageous for heat management in large reactors.[3]
Q3: What is the impact of monomer and initiator concentration on the final polymer properties at a larger scale?
A3: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[4] Conversely, a higher monomer concentration can lead to a higher molecular weight and a more viscous reaction medium, which can exacerbate heat transfer issues.[2][5] The relationship between initiator concentration and chain length is inversely proportional to the square root of the initiator concentration.[4] It is crucial to conduct kinetic studies at a smaller scale to determine the optimal concentrations for achieving the desired polymer properties before scaling up.
Q4: Why is oxygen a concern in scaling up free-radical polymerization of NEA?
A4: Oxygen is a potent inhibitor of free-radical polymerization.[3] It reacts with the initiating radicals to form unreactive peroxide species, leading to an induction period where no polymerization occurs. In a large-scale reactor, ensuring the complete removal of dissolved oxygen from the monomer and solvent is critical for reproducible reaction kinetics and consistent product quality. Incomplete deoxygenation can lead to failed or incomplete polymerization.
Q5: Can I use Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for scaling up NEA synthesis?
A5: Yes, RAFT polymerization is a suitable and often preferred method for producing well-defined polymers with controlled molecular weights and low polydispersity, which is advantageous for many applications in drug development.[6][7] However, scaling up RAFT polymerization requires careful selection of the RAFT agent (Chain Transfer Agent - CTA), as its efficiency can be solvent-dependent.[8] The ratio of monomer to CTA to initiator is a critical parameter that needs to be optimized.
Troubleshooting Guide
Issue 1: Slow or No Polymerization
| Possible Cause | Recommended Solution |
| Oxygen Inhibition | Ensure thorough deoxygenation of the reaction mixture. For larger volumes, sparging with an inert gas (e.g., nitrogen, argon) for an extended period is necessary. Using freeze-pump-thaw cycles is also effective but may be less practical for very large volumes. |
| Insufficient or Degraded Initiator | Verify the purity and activity of the initiator. Increase the initiator concentration if necessary, but be mindful of the impact on molecular weight. For thermally initiated reactions, ensure the reaction temperature is appropriate for the initiator's half-life. |
| Low Reaction Temperature | Increase the reaction temperature to accelerate initiator decomposition and propagation rates. Ensure the temperature is within the optimal range for the chosen initiator to avoid excessively fast or slow polymerization. |
| Presence of Inhibitors in Monomer | Purify the this compound monomer to remove any inhibitors added for storage. This can be done by passing the monomer solution through a column of basic alumina (B75360). |
Issue 2: Polymerization is Too Fast and Uncontrolled (Runaway Reaction)
| Possible Cause | Recommended Solution |
| Poor Heat Dissipation | Improve the heat transfer efficiency of the reactor. This can be achieved by using a larger surface area-to-volume ratio reactor, improving agitation, or using a more efficient cooling system. For very large scales, consider a semi-batch process where the monomer is fed gradually to control the rate of heat generation. |
| Excessive Initiator Concentration | Reduce the initiator concentration to lower the rate of initiation. |
| High Monomer Concentration | Decrease the initial monomer concentration by adding more solvent. This will reduce the reaction rate and the viscosity of the medium, improving heat transfer. |
Issue 3: High Polydispersity (PDI > 1.5) in the Final Polymer
| Possible Cause | Recommended Solution |
| Temperature Gradients in the Reactor | Improve mixing to ensure a uniform temperature throughout the reactor. Localized "hot spots" can lead to different polymerization rates and broaden the molecular weight distribution. |
| Gel Effect (Auto-acceleration) | This occurs at high conversions when increased viscosity hinders termination reactions. Consider running the polymerization to a lower conversion or using a controlled/living polymerization technique like RAFT. |
| Chain Transfer Reactions | The choice of solvent can influence chain transfer. If a solvent with a high chain transfer constant is used, it can lead to a broader molecular weight distribution. Select a solvent with a low chain transfer constant for the polymerization of NEA. |
Issue 4: Batch-to-Batch Inconsistency
| Possible Cause | Recommended Solution |
| Variations in Raw Material Purity | Ensure consistent purity of the monomer, initiator, and solvent for each batch. Impurities can affect the reaction kinetics and final polymer properties. |
| Inconsistent Deoxygenation | Standardize the deoxygenation procedure to ensure the same level of oxygen removal for every batch. |
| Inaccurate Reagent Dosing | Use calibrated and precise dosing systems for adding the monomer, initiator, and other reagents to the reactor. |
| Poorly Controlled Temperature Profile | Implement a robust temperature control system to ensure that the heating and cooling profiles are consistent for each batch. |
Quantitative Data
The following tables provide illustrative data on how reaction parameters can affect the properties of poly(N-alkylacrylamides). Note that these values are based on studies of related monomers and should be used as a starting point for the optimization of this compound polymerization.
Table 1: Effect of Initiator (AIBN) and Monomer (N-isopropylacrylamide) Concentration on Polymer Properties
| Monomer Conc. (M) | Initiator Conc. (mM) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2.0 | 1.2 | 57,300 | 1.58 |
| 2.0 | 2.4 | 45,100 | 1.65 |
| 2.0 | 4.8 | 32,500 | 1.72 |
| 1.0 | 1.2 | 48,200 | 1.61 |
| 3.0 | 1.2 | 65,800 | 1.55 |
Data adapted from studies on N-isopropylacrylamide polymerization.[9]
Table 2: Effect of RAFT Agent (CTA) to Initiator (I) Ratio on Poly(N,N-diethylacrylamide) Properties
| [Monomer]:[CTA]:[I] | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 11,300 | 10,500 | 1.15 |
| 200:1:0.2 | 22,600 | 20,100 | 1.18 |
| 400:1:0.2 | 45,200 | 39,800 | 1.25 |
Illustrative data based on typical RAFT polymerization of N,N-disubstituted acrylamides.
Experimental Protocols
Protocol 1: Pilot-Scale Free-Radical Polymerization of this compound (Illustrative)
This protocol is an illustrative example for a 10 L batch polymerization. Safety Precautions: this compound is a hazardous chemical. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
This compound (NEA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-Dioxane (or other suitable solvent)
-
Nitrogen gas for sparging
-
Methanol (B129727) (for precipitation)
Equipment:
-
15 L jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe
-
Heating/cooling circulator for the reactor jacket
-
Dosing pump for solvent addition (optional)
Procedure:
-
Reactor Setup: Assemble and dry the 15 L reactor system. Ensure all connections are secure.
-
Reagent Preparation: In a separate container, dissolve 1.0 kg of NEA in 8.0 L of anhydrous 1,4-dioxane. In a smaller container, dissolve 10.0 g of AIBN in 200 mL of 1,4-dioxane.
-
Deoxygenation: Transfer the NEA solution to the reactor. Begin stirring at 100 RPM and sparge the solution with nitrogen gas for at least 2 hours to remove dissolved oxygen.
-
Initiation: Heat the reactor jacket to 70°C. Once the internal temperature of the monomer solution reaches 65°C, add the AIBN solution to the reactor.
-
Polymerization: Continue stirring and maintain the internal temperature at 70 ± 2°C for 12 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: After 12 hours, cool the reactor to room temperature. Expose the reaction mixture to air to quench any remaining radicals.
-
Purification: Slowly pour the polymer solution into a larger vessel containing 40 L of cold methanol with vigorous stirring to precipitate the poly(this compound).
-
Isolation and Drying: Allow the precipitate to settle, then decant the supernatant. Collect the polymer by filtration and wash with fresh methanol. Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound (Lab-Scale for Scale-Up Studies)
This protocol provides a starting point for developing a controlled polymerization process that can be scaled up.
Materials:
-
This compound (NEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (or AIBN)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Cold diethyl ether or hexane (B92381) (for precipitation)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the desired concentrations of NEA, CPADB, and ACVA in the chosen solvent. A typical molar ratio would be [NEA]:[CPADB]:[ACVA] = 200:1:0.2.
-
Deoxygenation: Transfer the stock solution to a Schlenk flask and perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for ACVA).
-
Monitoring: At specific time intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR) and polymer molecular weight and PDI (by GPC).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer in cold diethyl ether or hexane, filter, and dry under vacuum.
Visualizations
Troubleshooting Logic for Slow or Incomplete Polymerization
References
- 1. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 2. atlantis-press.com [atlantis-press.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. youtube.com [youtube.com]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Reproducibility of N-ethylacrylamide Hydrogel Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the reproducibility of N-ethylacrylamide (NEA) hydrogel synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during NEA hydrogel synthesis, offering potential causes and actionable solutions.
Issue 1: The hydrogel did not form (the solution remains liquid).
-
Potential Cause 1: Inhibition of Polymerization by Oxygen.
-
Explanation: Free-radical polymerization is highly susceptible to inhibition by dissolved oxygen in the reaction mixture. Oxygen can react with the free radicals, terminating the polymerization process before a crosslinked network can form.[1][2]
-
Solution: Deoxygenate the monomer solution and the reaction vessel thoroughly before initiating polymerization. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 15-30 minutes.[1][3] Alternatively, chemical deoxygenation methods can be employed.[4]
-
-
Potential Cause 2: Inactive or Insufficient Initiator/Accelerator.
-
Explanation: The initiator system (e.g., ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)) generates the free radicals necessary to start polymerization. If the initiator is old, has been stored improperly, or is used in too low a concentration, an insufficient number of free radicals will be generated to initiate polymerization.
-
Solution: Use fresh initiator and accelerator solutions. Store stock solutions appropriately (e.g., APS solution should be freshly prepared and stored at 4°C for short periods). Ensure the concentrations of the initiator and accelerator are within the optimal range for your specific formulation.
-
-
Potential Cause 3: Incorrect pH of the reaction mixture.
-
Explanation: The efficiency of some initiator systems, particularly the APS/TEMED redox pair, is pH-dependent. Extreme pH values can hinder the generation of free radicals.
-
Solution: Check and adjust the pH of your monomer solution before adding the initiator and accelerator. The optimal pH will depend on the specific initiator system being used.
-
Issue 2: The hydrogel is weak, brittle, or does not swell as expected.
-
Potential Cause 1: Suboptimal Crosslinker Concentration.
-
Explanation: The crosslinker is responsible for forming the three-dimensional network of the hydrogel. Too little crosslinker will result in a weak, loosely crosslinked gel with a high swelling ratio, while too much crosslinker can lead to a brittle hydrogel with a low swelling ratio.[5][6][7]
-
Solution: Optimize the concentration of the crosslinker. A systematic variation of the crosslinker concentration while keeping other parameters constant will help determine the optimal concentration for the desired mechanical properties and swelling behavior.
-
-
Potential Cause 2: Inhomogeneous Polymerization.
-
Explanation: If the reaction components are not mixed thoroughly, the resulting hydrogel can have regions of varying crosslink density, leading to inconsistent mechanical properties.
-
Solution: Ensure thorough mixing of the monomer, crosslinker, and solvent before adding the initiator and accelerator. Once the initiator system is added, mix quickly but thoroughly to ensure a homogeneous reaction mixture before gelation begins.
-
-
Potential Cause 3: Premature Polymerization.
-
Explanation: If polymerization begins before the solution is properly mixed or transferred to the desired mold, it can result in a fragmented or weak hydrogel.
-
Solution: Work quickly after adding the initiator and accelerator. Consider pre-cooling the monomer solution to slow down the initial polymerization rate, allowing more time for handling.
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Issue 3: The results are not reproducible between batches.
-
Potential Cause 1: Variation in Monomer Purity.
-
Explanation: Commercial monomers often contain inhibitors to prevent polymerization during storage. The concentration of these inhibitors can vary between batches, affecting the initiation of polymerization. Other impurities can also interfere with the reaction.
-
Solution: Purify the NEA monomer before use to remove inhibitors and other impurities. This can be done by passing the monomer solution through an inhibitor removal column or by recrystallization.[8]
-
-
Potential Cause 2: Inconsistent Deoxygenation.
-
Explanation: The level of dissolved oxygen can vary significantly if the deoxygenation process is not standardized. This will lead to batch-to-batch variability in polymerization kinetics and hydrogel properties.[9]
-
Solution: Standardize the deoxygenation procedure. Use a consistent flow rate and duration for bubbling inert gas through the solution.
-
-
Potential Cause 3: Temperature Fluctuations.
-
Explanation: The rate of free-radical polymerization is temperature-dependent. Inconsistent reaction temperatures will lead to variations in the rate of polymerization and the final properties of the hydrogel.
-
Solution: Control the reaction temperature using a water bath or other temperature-controlled environment. Ensure all solutions are at the desired temperature before mixing.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical Lower Critical Solution Temperature (LCST) of this compound (NEA) hydrogels?
A1: The LCST of linear poly(this compound) in water is approximately 73°C, while for crosslinked NEA hydrogels, it is typically around 62°C.[1] However, the exact LCST can be influenced by factors such as the molecular weight of the polymer, the presence of electrolytes, and the concentration of the crosslinker.[1]
Q2: How does the concentration of the initiator affect the properties of the NEA hydrogel?
A2: The initiator concentration influences both the rate of polymerization and the final molecular weight of the polymer chains. Generally, a higher initiator concentration leads to a faster polymerization rate but results in shorter polymer chains and potentially a lower molecular weight.[10] This can affect the mechanical properties and swelling behavior of the hydrogel.
Q3: How does the crosslinker concentration impact the swelling ratio of the NEA hydrogel?
A3: The swelling ratio of a hydrogel is inversely related to the crosslinker concentration. A higher concentration of crosslinker leads to a more densely crosslinked network, which restricts the ability of the hydrogel to absorb water, resulting in a lower swelling ratio.[5][6] Conversely, a lower crosslinker concentration results in a looser network and a higher swelling ratio.
Q4: Can I tune the properties of my NEA hydrogel?
A4: Yes, the properties of NEA hydrogels are highly tunable. You can adjust the swelling ratio, mechanical strength, and LCST by modifying the synthesis parameters, such as the concentrations of the monomer, crosslinker, and initiator, as well as the reaction temperature and pH.[1]
Q5: My hydrogel is sticking to the mold. How can I prevent this?
A5: To prevent adhesion to the mold, you can treat the mold surface with a release agent, such as a siliconizing agent. Alternatively, using a hydrophobic mold material can sometimes reduce adhesion.
Data Presentation
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties (General Trends for Acrylamide-based Hydrogels)
| Crosslinker Concentration | Swelling Ratio | Mechanical Strength | Porosity |
| Low | High | Low | High |
| Medium | Moderate | Moderate | Moderate |
| High | Low | High | Low |
Note: The exact values will depend on the specific formulation and synthesis conditions.
Table 2: Effect of Initiator Concentration on Polymerization (General Trends)
| Initiator Concentration | Rate of Polymerization | Gelation Time | Polymer Chain Length |
| Low | Slow | Long | Long |
| Medium | Moderate | Moderate | Moderate |
| High | Fast | Short | Short |
Note: The optimal initiator concentration needs to be determined experimentally for each specific system.[11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound (NEA) Hydrogel via Free-Radical Polymerization
This protocol provides a general procedure for the synthesis of NEA hydrogels. The specific concentrations of monomer, crosslinker, and initiator should be optimized based on the desired hydrogel properties.
Materials:
-
This compound (NEA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Monomer Solution Preparation:
-
In a glass vial, dissolve the desired amount of NEA monomer and MBA crosslinker in DI water.
-
Stir the solution gently until all components are fully dissolved.
-
-
Deoxygenation:
-
Initiation of Polymerization:
-
While continuing to purge with inert gas, add the APS solution to the monomer solution and mix briefly.
-
Add TEMED to the solution and mix quickly and thoroughly. The amount of TEMED is typically in a similar molar range to APS.
-
-
Gelation:
-
Immediately transfer the reaction mixture to the desired mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature or in a temperature-controlled water bath) for a specified time (e.g., 1-2 hours) until a solid hydrogel is formed.
-
-
Post-synthesis Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water to allow it to swell and to leach out any unreacted monomers, initiator, and other impurities.
-
Change the water several times over a period of 24-48 hours until the hydrogel reaches its equilibrium swelling state.
-
Protocol 2: Purification of this compound (NEA) Monomer
This protocol describes a common method for removing the polymerization inhibitor from commercial NEA monomer.
Materials:
-
This compound (NEA) monomer
-
Inhibitor removal columns (pre-packed with a suitable adsorbent)
-
Collection flask
Procedure:
-
Allow the NEA monomer to equilibrate to room temperature if it has been stored in a refrigerator.
-
Set up the inhibitor removal column according to the manufacturer's instructions.
-
Slowly pass the NEA monomer through the column.
-
Collect the purified monomer in a clean, dry flask.
-
Use the purified monomer immediately for hydrogel synthesis, as the inhibitor has been removed, and it will be more prone to spontaneous polymerization.
Visualizations
Experimental Workflow for NEA Hydrogel Synthesis
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. US3620991A - Preparation of aqueous solution of acrylamide containing no free oxygen and polymerization of acrylamide therein - Google Patents [patents.google.com]
- 5. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. JP2005289840A - Purification method of N-isopropylacrylamide - Google Patents [patents.google.com]
- 9. onepetro.org [onepetro.org]
- 10. researchgate.net [researchgate.net]
- 11. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-ethylacrylamide (NEAM) Copolymers
Welcome to the technical support center for N-ethylacrylamide (NEAM) copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the manipulation of the lower critical solution temperature (LCST) of NEAM-based copolymers.
Frequently Asked Questions (FAQs)
Q1: What is the typical Lower Critical Solution Temperature (LCST) of poly(this compound) (PNEAM) homopolymers?
The LCST of PNEAM homopolymers in water is approximately 73°C for linear polymers and around 62°C for hydrogels.[1] This value can be influenced by factors such as the polymer's molecular weight.[1]
Q2: How can I modify the LCST of my this compound copolymer?
The most common and effective method to adjust the LCST of NEAM copolymers is through copolymerization with other monomers.[2][3] By incorporating different comonomers, you can shift the hydrophilic-hydrophobic balance of the resulting copolymer, which in turn alters its LCST.[2][4] Additionally, the molecular weight of the polymer and the presence of additives like salts in the aqueous solution can also influence the LCST.[1]
Q3: How do hydrophilic and hydrophobic comonomers affect the LCST of NEAM copolymers?
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Hydrophilic Comonomers: Incorporating hydrophilic monomers (e.g., Acrylamide (B121943), N,N-dimethylacrylamide) into the copolymer will increase the overall hydrophilicity. This leads to stronger interactions with water, requiring more energy (a higher temperature) to induce phase separation, thus increasing the LCST.[4][5]
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Hydrophobic Comonomers: Introducing hydrophobic monomers (e.g., N-tert-butylacrylamide, N-isopropylacrylamide) will make the copolymer less soluble in water. This facilitates the hydrophobic collapse of the polymer chains at lower temperatures, resulting in a decrease in the LCST.[4][5]
Q4: I've synthesized my copolymer, but the LCST is not what I expected. What could be the issue?
Several factors could lead to a discrepancy between the expected and measured LCST:
-
Copolymer Composition: The final composition of the copolymer may differ from the initial monomer feed ratio, especially if the comonomers have significantly different reactivity ratios.[2] It is crucial to determine the actual copolymer composition through characterization techniques like NMR spectroscopy.
-
Molecular Weight: The molecular weight of the copolymer can affect the LCST.[1] Ensure that the polymerization is controlled and reproducible to obtain consistent molecular weights.
-
Measurement Conditions: The measured LCST can be influenced by the heating/cooling rate during the measurement, the polymer concentration, and the presence of any additives (e.g., salts) in the solution.[1][6] Standardize your measurement protocol for consistent results.
-
Purity: Impurities, such as unreacted monomers or initiator residues, can affect the phase transition behavior. Ensure your polymer is properly purified before characterization.
Q5: What are the common methods for determining the LCST of NEAM copolymers?
The LCST is typically determined by observing the phase transition of the polymer solution as a function of temperature. Common techniques include:
-
Turbidimetry (Cloud Point Measurement): This method involves monitoring the transmittance of light through the polymer solution as the temperature is increased. The temperature at which the solution becomes turbid (cloudy) due to polymer precipitation is taken as the LCST or cloud point.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition. The endothermic peak corresponding to the dehydration and collapse of the polymer chains indicates the LCST.[2][5]
-
UV-Vis Spectroscopy: Similar to turbidimetry, a UV-Vis spectrophotometer can be used to measure the change in absorbance or transmittance of the polymer solution with temperature to determine the cloud point.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable LCST within the expected temperature range. | The copolymer is too hydrophilic or too hydrophobic. | If too hydrophilic, the LCST may be above the boiling point of water. Increase the proportion of a hydrophobic comonomer. If too hydrophobic, the polymer may be insoluble at all temperatures. Increase the proportion of a hydrophilic comonomer. |
| Broad or indistinct phase transition. | The copolymer may have a broad molecular weight distribution or compositional heterogeneity. | Use a controlled polymerization technique like RAFT to synthesize copolymers with a narrow molecular weight distribution and well-defined architecture.[4] Ensure homogeneous reaction conditions during polymerization. |
| Hysteresis between heating and cooling curves. | This can be a natural phenomenon for some polymer systems, indicating that the dissolution of the collapsed polymer globules upon cooling is slower than their aggregation upon heating. | Report both the heating and cooling transition temperatures. Ensure the heating and cooling rates are slow and controlled to minimize this effect.[1] |
| LCST changes with polymer concentration. | For some copolymers, the LCST can be concentration-dependent.[7] | Always report the polymer concentration at which the LCST was measured. For consistency, use the same concentration for all comparative experiments. |
Data Presentation: Adjusting the LCST of N-substituted Acrylamide Copolymers
The following table summarizes the effect of incorporating different comonomers on the LCST of N-substituted acrylamide copolymers. This data is compiled from various studies and illustrates the general trends.
| Base Polymer | Comonomer | Effect on LCST | Rationale |
| Poly(this compound) | N-isopropylacrylamide (NIPAM) | Decrease | NIPAM is more hydrophobic than NEAM. |
| Poly(this compound) | Acrylamide (AAm) | Increase | AAm is more hydrophilic than NEAM.[2] |
| Poly(N-isopropylacrylamide) | N,N-dimethylacrylamide (DMA) | Increase | DMA is more hydrophilic than NIPAM.[2] |
| Poly(N-isopropylacrylamide) | N-tert-butylacrylamide (TBA) | Decrease | TBA is more hydrophobic than NIPAM.[2] |
| Poly(N,N-diethylacrylamide) | This compound (NEAM) | Increase | NEAM is more hydrophilic than N,N-diethylacrylamide.[8] |
Note: The exact LCST value will depend on the molar ratio of the comonomers in the final copolymer.
Experimental Protocols
Protocol 1: Determination of LCST by UV-Vis Spectroscopy (Cloud Point Measurement)
-
Solution Preparation: Prepare a dilute aqueous solution of the this compound copolymer (e.g., 1 mg/mL in deionized water). Ensure the polymer is fully dissolved.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Place the polymer solution in a quartz cuvette and insert it into the holder.
-
Set the wavelength to a value where the polymer solution does not have a strong absorbance (e.g., 500 nm).
-
Equilibrate the solution at a temperature well below the expected LCST (e.g., 20°C).
-
Program a temperature ramp with a slow heating rate (e.g., 1°C/minute) to ensure thermal equilibrium.[6]
-
Continuously monitor the transmittance (or absorbance) of the solution as the temperature increases.
-
-
Data Analysis:
-
Plot the transmittance as a function of temperature.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Protocol 2: Synthesis of NEAM Copolymers via Free Radical Polymerization
-
Monomer and Initiator Preparation: Dissolve the desired molar ratio of this compound and the chosen comonomer in a suitable solvent (e.g., N,N-dimethylformamide). Add a free radical initiator such as α,α′-azobis(isobutyronitrile) (AIBN).
-
Polymerization:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-70°C for AIBN).
-
Allow the reaction to proceed for a set time (e.g., 24 hours).
-
-
Purification:
-
Precipitate the copolymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a good solvent and re-precipitate to remove unreacted monomers and initiator residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the copolymer composition using techniques like ¹H NMR spectroscopy.
-
Analyze the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).
-
Visualizations
Caption: Experimental workflow for synthesizing and characterizing NEAM copolymers and determining their LCST.
Caption: Key factors influencing the Lower Critical Solution Temperature (LCST) of this compound copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 5. Effect of comonomer hydrophilicity and ionization on the lower critical solution temperature of N-isopropylacrylamide copolymers | Semantic Scholar [semanticscholar.org]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. Poly(N-cyanoethylacrylamide), a new thermoresponsive homopolymer presenting both LCST and UCST behavior in water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Post-polymerization Purification of Poly(N-ethylacrylamide)
Welcome to the technical support center for the purification of poly(N-ethylacrylamide) (PNEA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-polymerization purification of PNEA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of poly(this compound).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield After Precipitation | 1. Incomplete Precipitation: The chosen non-solvent may not be sufficiently poor for PNEA, or the polymer concentration in the solvent may be too low. 2. Loss During Handling: Fine polymer particles may be lost during filtration or decantation. 3. Polymer Adhesion: The polymer may adhere to glassware. | 1. Optimize Solvent/Non-Solvent System: Ensure a significant difference in polarity between the solvent and non-solvent. Consider using a non-solvent in which the polymer is completely insoluble (e.g., cold n-hexane or diethyl ether). Increase the polymer concentration in the solvent before adding the non-solvent. 2. Improve Recovery Technique: Use centrifugation instead of gravity filtration to pellet the polymer, followed by careful decantation of the supernatant.[1][2] 3. Minimize Adhesion: Use silanized glassware to reduce polymer adhesion. |
| Polymer Aggregation During Dialysis | 1. High Polymer Concentration: A high concentration of PNEA inside the dialysis tubing can lead to intermolecular interactions and aggregation. 2. Inappropriate Solvent: The dialysis buffer may not be a good solvent for PNEA, especially if there are changes in pH or ionic strength. 3. Temperature Effects: For thermoresponsive polymers like PNEA, temperature fluctuations during dialysis can induce aggregation. | 1. Dilute the Polymer Solution: Work with a more dilute polymer solution inside the dialysis bag. 2. Ensure Good Solvency: Use a buffer that is a known good solvent for PNEA. Deionized water is often a suitable choice.[2] 3. Control Temperature: Perform dialysis at a constant temperature, well below the lower critical solution temperature (LCST) of PNEA (typically around 72°C, but can vary). |
| High Polydispersity Index (PDI) After Purification | 1. Incomplete Removal of Low Molecular Weight Chains: The purification method may not be effective at removing oligomers or unreacted monomers. 2. Chain Scission or Crosslinking: Harsh purification conditions (e.g., extreme pH, high temperatures) can cause degradation or side reactions. 3. Aggregation: Polymer aggregates can broaden the molecular weight distribution observed by techniques like Size Exclusion Chromatography (SEC). | 1. Optimize Purification Method: For removal of small molecules, dialysis with an appropriate molecular weight cutoff (MWCO) membrane is effective.[2] Precipitation can also be optimized to selectively precipitate higher molecular weight polymer. 2. Use Mild Conditions: Perform purification under mild conditions (neutral pH, room temperature unless otherwise specified). 3. Filter Before Analysis: Filter the polymer solution through a syringe filter (e.g., 0.45 µm) before SEC analysis to remove any aggregates. |
| Presence of Residual Monomer in Final Product | 1. Inefficient Purification: The chosen method (e.g., a single precipitation step) may not be sufficient to remove all unreacted monomer. 2. Monomer Trapping: Monomer can become trapped within the precipitated polymer matrix. | 1. Repeat Purification Steps: Perform multiple precipitation cycles (dissolving the polymer and re-precipitating).[1][2] 2. Employ Dialysis: Dialysis is highly effective for removing small molecules like monomers. Use a dialysis membrane with a low MWCO (e.g., 1000 Da).[2] 3. Solvent Extraction: For solid polymer, Soxhlet extraction can be used to remove residual monomer. |
Frequently Asked Questions (FAQs)
Precipitation
Q1: What is the best solvent/non-solvent system for precipitating poly(this compound)?
A good solvent for dissolving PNEA is typically a polar solvent like acetone, methanol, or tetrahydrofuran (B95107) (THF). The choice of non-solvent is crucial for efficient precipitation. A non-polar solvent in which PNEA has very low solubility, such as cold n-hexane or diethyl ether, is commonly used.[1][2] The ideal system will result in the rapid formation of a solid polymer precipitate upon addition of the non-solvent.
Q2: How many times should I repeat the precipitation process?
For effective removal of impurities like residual monomers and initiators, it is recommended to perform the dissolution and precipitation cycle at least two to three times.[1][2] The purity of the polymer should be checked after each cycle using an appropriate analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the absence of impurity signals.
Dialysis
Q3: What molecular weight cutoff (MWCO) should I use for the dialysis membrane?
The choice of MWCO depends on the molecular weight of your polymer and the size of the impurities you want to remove. To remove small molecules like monomers, initiators, and salts, a low MWCO membrane, such as 1000 Da, is generally suitable.[2] This ensures that the small impurities can freely pass through the membrane while the polymer is retained.
Q4: How long should I perform dialysis and how often should I change the dialysis buffer?
The duration of dialysis depends on factors such as the volume of the sample, the volume of the dialysis buffer (dialysate), and the efficiency of stirring. A common procedure is to dialyze for several hours to overnight, with multiple changes of the dialysate. For example, you can dialyze for 2-4 hours, change the buffer, repeat, and then leave it overnight with a fresh change of buffer. The process is considered complete when the conductivity of the dialysate is close to that of the pure solvent, indicating that most ionic impurities have been removed.[2]
Size Exclusion Chromatography (SEC)
Q5: Can Size Exclusion Chromatography (SEC) be used for the purification of PNEA?
While SEC is primarily an analytical technique for determining molecular weight and polydispersity, preparative SEC can be used for purification. However, it is generally more suitable for separating polymer fractions with different molecular weights rather than for bulk removal of small molecule impurities from a large sample, due to limitations in sample loading capacity. For removing monomers and salts from a polymerization reaction, precipitation and dialysis are typically more practical and scalable methods.
Q6: What are the typical conditions for analytical SEC of PNEA?
For analytical SEC of PNEA, a mobile phase in which the polymer is readily soluble is required. This can include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), often with the addition of a salt like LiBr to prevent polymer-column interactions. The choice of column will depend on the molecular weight range of the polymer being analyzed.
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
This protocol describes the purification of PNEA by precipitation to remove unreacted monomers and initiator residues.
-
Dissolution: Dissolve the crude PNEA in a minimal amount of a good solvent, such as acetone.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred, large excess of a cold non-solvent, such as n-hexane (e.g., 10-20 times the volume of the polymer solution).
-
Isolation: A white polymer precipitate should form. Allow the mixture to stir for a short period to ensure complete precipitation. Isolate the polymer by centrifugation at a moderate speed (e.g., 4000-5000 rpm) for 10-15 minutes.[1]
-
Washing: Carefully decant the supernatant. Wash the polymer pellet by resuspending it in fresh non-solvent and repeating the centrifugation and decantation steps.
-
Repetition: For higher purity, redissolve the polymer pellet in the good solvent and repeat the precipitation and washing steps two more times.[1][2]
-
Drying: After the final wash, dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Purification of Poly(this compound) by Dialysis
This protocol is effective for removing small molecule impurities such as residual monomers, initiators, and salts.
-
Polymer Solution Preparation: Dissolve the crude PNEA in a suitable solvent, typically deionized water or a buffer in which the polymer is soluble.
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1000 Da). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or a specific buffer.
-
Loading the Sample: Securely close one end of the dialysis tubing with a clip. Load the polymer solution into the tubing, leaving some space at the top to allow for potential changes in volume. Securely close the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (dialysate), for example, deionized water. The volume of the dialysate should be at least 100-200 times the volume of the sample. Stir the dialysate gently with a magnetic stirrer.
-
Buffer Changes: Change the dialysate periodically to maintain a high concentration gradient. A typical schedule is to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally let it dialyze overnight in fresh buffer.[2]
-
Monitoring Purity: Monitor the removal of ionic impurities by measuring the conductivity of the dialysate. The purification is considered complete when the conductivity of the dialysate is close to that of the pure solvent.[2]
-
Recovery: Carefully remove the dialysis bag from the buffer. Open the bag and transfer the purified polymer solution to a suitable container.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final solid product.
Quantitative Data Summary
The following table summarizes typical outcomes for different purification methods. Please note that actual results will vary depending on the specific experimental conditions.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Precipitation (2-3 cycles) | Yield | 50 - 80% | Yield can be affected by the choice of solvent/non-solvent and handling losses.[2] |
| Purity (Residual Monomer) | > 99% removal | Purity increases with the number of precipitation cycles. | |
| Polydispersity Index (PDI) | 1.3 - 1.6 | Can be influenced by the fractionation effect of precipitation.[1] | |
| Dialysis (MWCO 1000 Da) | Yield | > 90% | Higher yields are generally obtained compared to precipitation as there is less physical loss of polymer. |
| Purity (Residual Monomer/Salts) | > 99.5% removal | Highly effective for removing small molecule impurities. | |
| Polydispersity Index (PDI) | Generally Unchanged | Dialysis does not typically fractionate the polymer by molecular weight. |
Visualizations
Experimental Workflow for PNEA Purification
Caption: General workflow for the purification of poly(this compound).
Decision Tree for Selecting a PNEA Purification Method
Caption: Decision tree for selecting a suitable purification method for PNEA.
References
Validation & Comparative
A Comparative Guide: N-ethylacrylamide vs. N-isopropylacrylamide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Thermoresponsive Polymers
In the realm of stimuli-responsive polymers for drug delivery, N-isopropylacrylamide (NIPAAm) has long been the gold standard, extensively studied for its sharp lower critical solution temperature (LCST) near physiological conditions. However, its counterpart, N-ethylacrylamide (NEA), is emerging as a viable alternative with distinct properties that may offer advantages for specific therapeutic applications. This guide provides a comprehensive, data-driven comparison of NEA and NIPAAm to aid in the selection of the optimal polymer for your drug delivery system.
Core Physicochemical Properties: A Head-to-Head Comparison
The thermosensitive nature of both polymers, characterized by their LCST, is the cornerstone of their application in drug delivery. Below the LCST, the polymers are hydrated and soluble, allowing for drug loading. Above the LCST, they undergo a phase transition, becoming hydrophobic and shrinking to release the encapsulated therapeutic agent.
| Property | This compound (NEA) | N-isopropylacrylamide (NIPAAm) | Key Differences & Implications for Drug Delivery |
| Monomer Structure | C₅H₉NO | C₆H₁₁NO | The slightly smaller ethyl group in NEA compared to the isopropyl group in NIPAAm results in a higher LCST. |
| Lower Critical Solution Temperature (LCST) of Homopolymer | ~72°C | ~32°C[1] | The significantly higher LCST of poly(NEA) makes it unsuitable for in vivo applications in its homopolymer form. However, it offers a wider range for tuning the LCST through copolymerization to achieve a desired phase transition temperature above 37°C. Poly(NIPAAm)'s LCST is conveniently close to body temperature, enabling sharp drug release with small temperature changes. |
| Tuning of LCST | The LCST of NEA-based copolymers can be readily tuned by incorporating hydrophilic or hydrophobic co-monomers. Increasing the concentration of hydrophilic monomers increases the LCST. | The LCST of NIPAAm-based copolymers is also highly tunable. Incorporation of hydrophilic monomers raises the LCST, while hydrophobic monomers lower it. | Both polymers offer excellent tunability. The higher starting LCST of NEA provides a broader canvas for designing copolymers with specific transition temperatures, particularly for applications requiring a sharper transition at temperatures slightly above the physiological norm. |
| Aqueous Solution Behavior | Undergoes a coil-to-globule transition at the LCST. | Exhibits a sharp and well-defined coil-to-globule transition at its LCST. | The fundamental thermoresponsive behavior is similar, driving the on-demand drug release mechanism in both polymer systems. |
Drug Delivery Performance: Loading and Release Kinetics
The efficiency of a drug delivery system hinges on its ability to effectively load a therapeutic agent and release it in a controlled manner. While data for NIPAAm is abundant, specific quantitative data for NEA-based systems is less prevalent in the literature.
| Performance Metric | This compound (NEA) - Representative Data | N-isopropylacrylamide (NIPAAm) - Representative Data | Comparison & Significance |
| Drug Loading Capacity | Data not readily available in direct comparative studies. Generally dependent on the hydrophilicity/hydrophobicity of the drug and the polymer network structure. | Varies significantly based on the drug and hydrogel composition. For instance, doxorubicin (B1662922) loading of up to 8.7 wt% has been reported in PEG/poloxamer-based nanoparticles.[2] | The drug loading capacity is influenced more by the overall hydrogel architecture and drug-polymer interactions rather than solely the monomer choice. Both NEA and NIPAAm can be engineered into networks that accommodate a range of therapeutic molecules. |
| Drug Release Profile | Thermoresponsive release is the primary mechanism. The release rate is dependent on the copolymer composition and environmental temperature. | Exhibits burst release followed by sustained, diffusion-controlled release. For example, a study on doxorubicin-loaded nanoparticles showed a minor burst of ~10% at 37°C followed by sustained release for over a week.[2] A near-complete release of curcumin (B1669340) from a NIPAAm-co-polyacrylamide hydrogel was observed over 4 hours at pH 5.5 and 40°C. | The fundamental release mechanism is similar for both polymers, driven by the temperature-induced collapse of the hydrogel network. The specific release kinetics can be tailored by adjusting the crosslinking density, copolymer composition, and the nature of the drug. |
Biocompatibility and Cytotoxicity: A Critical Consideration
For any material intended for in vivo use, biocompatibility is paramount. Extensive research has been conducted on the biocompatibility of NIPAAm-based systems, while data for NEA is more limited.
| Aspect | This compound (NEA) | N-isopropylacrylamide (NIPAAm) | Comparative Insights |
| Biocompatibility | Generally considered biocompatible, though less extensively studied than NIPAAm. The biocompatibility is influenced by residual monomers and crosslinkers. | Widely regarded as biocompatible for various biomedical applications.[3] However, the presence of unreacted monomers or cytotoxic initiators can impact biocompatibility. | Both polymers are generally considered safe for biomedical applications, but rigorous purification to remove cytotoxic residuals is crucial for both. The choice of crosslinkers and initiators in the synthesis process significantly influences the final biocompatibility of the hydrogel. |
| Cytotoxicity | Specific quantitative cytotoxicity data for NEA-based hydrogels for drug delivery is not as readily available. | Studies have shown that purified pNIPAAm exhibits low cytotoxicity.[1] However, the NIPAAm monomer itself is known to be toxic. The cytotoxicity of pNIPAAm-coated surfaces can be dependent on the deposition technique. | The cytotoxicity of both polymer systems is a critical parameter that needs to be evaluated for each specific formulation. The monomer toxicity of both NEA and NIPAAm necessitates thorough purification of the final polymer product. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of thermosensitive hydrogels based on NIPAAm, which can be adapted for NEA-based systems.
Synthesis of N-isopropylacrylamide (NIPAAm) Hydrogel via Free Radical Polymerization
Materials:
-
N-isopropylacrylamide (NIPAAm) (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve NIPAAm and MBA in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add APS to the solution and mix thoroughly.
-
Add TEMED to initiate the polymerization reaction.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or below) for a specified time (e.g., 24 hours).
-
The resulting hydrogel is then purified by dialysis against deionized water for several days to remove unreacted monomers, initiator, and accelerator.
Drug Loading into the Hydrogel
Procedure:
-
Immerse the purified and dried hydrogel in a concentrated solution of the drug in a suitable solvent (e.g., phosphate-buffered saline for hydrophilic drugs).
-
Allow the hydrogel to swell and absorb the drug solution for a specific period (e.g., 48-72 hours) at a temperature below the LCST.
-
After loading, the hydrogel is removed from the drug solution and gently blotted to remove excess surface liquid.
In Vitro Drug Release Study
Procedure:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a temperature above the LCST (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Conclusion: Making an Informed Decision
Both this compound and N-isopropylacrylamide are powerful tools in the design of sophisticated, thermoresponsive drug delivery systems.
Choose N-isopropylacrylamide (NIPAAm) when:
-
A sharp phase transition precisely around 32°C is desired without the need for extensive copolymerization.
-
Leveraging a vast existing body of literature and well-established protocols is a priority.
Consider this compound (NEA) when:
-
A higher lower critical solution temperature is required, offering a broader range for tuning the phase transition through copolymerization.
-
The specific chemical properties of the ethyl group may offer advantages in terms of drug interaction or biocompatibility for a particular application.
Ultimately, the choice between NEA and NIPAAm will depend on the specific requirements of the drug delivery system being developed, including the desired release temperature, the nature of the therapeutic agent, and the intended clinical application. This guide provides a foundational comparison to inform that critical decision-making process.
References
- 1. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin encapsulation and diffusional release from stable, polymeric, hydrogel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: N-Ethylacrylamide Monomer vs. Its Polymer
A detailed examination of the cytotoxic profiles of N-ethylacrylamide (NEA) and its polymeric form, poly(this compound) (PNEA), is crucial for their safe application in biomedical and industrial fields. This guide provides a comparative analysis of their effects on cell viability, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound is a monomeric unit that can be polymerized to form PNEA, a thermoresponsive polymer with potential applications in areas such as drug delivery and tissue engineering. However, the cytotoxicity of the monomeric and polymeric forms can differ significantly. Generally, acrylamide (B121943) monomers are known to be neurotoxic and cytotoxic, while their polymers are considered to be more biocompatible. This difference is primarily attributed to the high reactivity of the vinyl group in the monomer, which can readily react with biological macromolecules.
Quantitative Cytotoxicity Data
To provide a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of this compound and related compounds. It is important to note that direct comparative studies for NEA and PNEA are limited; therefore, data from closely related N-substituted acrylamides are included for context. The half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ED50) are key parameters used to quantify cytotoxicity, representing the concentration of a substance that inhibits a biological process by 50%.
| Compound | Cell Line | Assay | Endpoint | IC50 / ED50 (mM) | Reference |
| Acrylamide | A549 | MTT | 24h incubation | 4.6 | [1] |
| Acrylamide | Neuronal cells | Glucose Consumption | - | 0.8 | [2] |
| N-isopropylacrylamide | Neuronal cells | Glucose Consumption | - | 5.8 | [2] |
| Methacrylamide | Neuronal cells | Glucose Consumption | - | 15.0 | [2] |
| N,N'-methylene-bis-acrylamide | Neuronal cells | Glucose Consumption | - | 0.2 | [2] |
Note: IC50/ED50 values are dependent on the cell line, assay type, and experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[4] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubated overnight.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Control wells with untreated cells and vehicle controls are also prepared. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-50 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.[4][6]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 570 and 590 nm. A reference wavelength of 630 nm can be used for background correction.[6]
LDH Assay for Cytotoxicity
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[2]
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the plate is centrifuged to pellet the cells. A portion of the supernatant (e.g., 50 µL) is carefully transferred to a new 96-well plate.[7]
-
Reaction Mixture Addition: 50 µL of the LDH assay reaction mixture is added to each well containing the supernatant.[7]
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.[7]
-
Stop Solution Addition: 50 µL of stop solution is added to each well to terminate the reaction.[7]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine background absorbance.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative cytotoxicity analysis of this compound and its polymer.
Signaling Pathway of Acrylamide-Induced Cytotoxicity
Acrylamide and its derivatives can induce cytotoxicity through various signaling pathways, primarily involving oxidative stress and apoptosis. The diagram below illustrates a generalized pathway.
References
- 1. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Thermoresponsive Polymers for Tissue Engineering Applications
A detailed guide for researchers and drug development professionals on the selection and characterization of thermoresponsive polymers in regenerative medicine.
Thermoresponsive polymers, a class of "smart" materials, have garnered significant interest in the field of tissue engineering due to their ability to undergo a reversible phase transition in response to temperature changes.[1] This unique property allows for the development of injectable scaffolds that are liquid at room temperature for ease of mixing with cells and biologics, and then solidify into a gel at body temperature to form a supportive matrix for tissue regeneration.[2] This guide provides a comparative overview of commonly used thermoresponsive polymers, their key properties, and the experimental protocols for their evaluation.
Key Performance Metrics of Thermoresponsive Polymers
The suitability of a thermoresponsive polymer for tissue engineering is determined by several key parameters. The Lower Critical Solution Temperature (LCST) is a critical property, representing the temperature at which the polymer transitions from a soluble to an insoluble state, forming a hydrogel.[2] For biomedical applications, an LCST slightly below physiological temperature (37°C) is ideal.[3] Mechanical properties, such as compressive strength, determine the ability of the scaffold to withstand physiological loads and maintain its structural integrity. Biocompatibility is paramount, ensuring that the polymer and its degradation products are non-toxic to cells and do not elicit an adverse immune response.[4]
The following table summarizes the key quantitative data for some of the most widely investigated thermoresponsive polymers in tissue engineering.
| Polymer | Lower Critical Solution Temperature (LCST) (°C) | Compressive Modulus (kPa) | Cell Viability (%) |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~32[3] | Varies significantly with crosslinking and concentration | Generally high, but monomer cytotoxicity is a concern[5] |
| Chitosan-g-PNIPAM | 31 - 43 (tunable with chitosan (B1678972) content)[5] | Can be enhanced compared to pure PNIPAM[6] | Improved biocompatibility and higher cell survival than pure PNIPAM[6] |
| Pluronic F-127 (Poloxamer 407) | ~25 (concentration dependent) | Typically low, often requires modification to improve strength[7] | Generally considered biocompatible[7] |
| Poly(N-vinylcaprolactam) (PNVCL) | 32 - 50 (tunable) | Data not readily available in reviewed sources | Considered a biocompatible alternative to PNIPAM[8] |
| Elastin-like Polypeptides (ELPs) | Tunable over a wide range | Varies with sequence and crosslinking | Excellent biocompatibility and biodegradability[8] |
Visualizing Key Processes in Thermoresponsive Polymer Applications
To better understand the evaluation and function of these materials, the following diagrams illustrate critical workflows and mechanisms.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different thermoresponsive polymers. Below are methodologies for key characterization experiments.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is often determined by measuring the change in optical transmittance of a polymer solution as a function of temperature.
-
Preparation of Polymer Solution: Prepare a dilute aqueous solution of the polymer (typically 0.1-1.0 wt%).
-
Spectrophotometer Setup: Place the polymer solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.
-
Temperature Ramp: Gradually increase the temperature of the sample, typically at a rate of 0.5-1.0°C/min.
-
Data Acquisition: Record the optical transmittance at a specific wavelength (e.g., 500 nm) at regular temperature intervals.
-
LCST Determination: The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the phase transition from a clear solution to a cloudy suspension.[9]
Mechanical Testing: Unconfined Compression Test
The mechanical properties of thermoresponsive hydrogels are frequently assessed using unconfined compression tests.[10]
-
Hydrogel Sample Preparation: Fabricate cylindrical hydrogel samples of a defined diameter and height. Ensure the samples are fully swollen in a relevant buffer (e.g., PBS) at 37°C.
-
Mechanical Tester: Use a universal mechanical testing machine equipped with a suitable load cell.
-
Compression: Place the hydrogel sample between two parallel plates and apply a compressive force at a constant strain rate (e.g., 0.1 mm/min).[11]
-
Data Recording: Record the stress and strain data throughout the compression.
-
Analysis: The compressive modulus is calculated from the initial linear region of the stress-strain curve.
Biocompatibility Assessment: Live/Dead Viability Assay
The Live/Dead assay is a common method to assess the viability of cells encapsulated within a hydrogel scaffold.[4]
-
Cell Encapsulation: Mix the desired cell type with the polymer solution at a temperature below the LCST.
-
Hydrogel Formation: Induce gelation by raising the temperature to 37°C.
-
Cell Culture: Culture the cell-laden hydrogels in an appropriate cell culture medium for a predetermined period (e.g., 1, 3, and 7 days).
-
Staining: At each time point, wash the hydrogels with PBS and incubate them with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Imaging: Visualize the stained cells using a fluorescence microscope.
-
Quantification: The percentage of viable cells can be quantified by counting the number of green and red cells in multiple representative images.[12]
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermoresponsive Platforms for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Thermo-Responsive Terpolymers as Tunable Scaffolds for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermoresponsive polymers for cell support: poloxamers as a case study of promise and challenge - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00588D [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 10. oulu.fi [oulu.fi]
- 11. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Purity of Synthesized N-ethylacrylamide Monomer
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized monomers like N-ethylacrylamide is a critical first step in the development of novel polymers and biomaterials. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact the polymerization process and the properties of the final product. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Validation
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the expected impurities, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most powerful and commonly used methods for quantitative purity assessment. Fourier Transform Infrared Spectroscopy (FT-IR) provides valuable qualitative information about the monomer's functional groups.
| Technique | Principle | Information Provided | Typical Purity Assay (%) | LOD/LOQ for Impurities | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | >99%[1] | µg/mL range[2] | High precision and accuracy, well-established methods available. | Requires chromophoric impurities for UV detection, may require derivatization for some compounds. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | >99% | ng/mL to µg/mL range[3][4] | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile impurities, may require derivatization for polar compounds.[5] |
| qNMR (¹H) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absolute purity determination without a reference standard of the analyte, structural confirmation. | Can determine absolute purity.[6] | ~0.1 mol% | Provides absolute quantification, non-destructive, detailed structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[7] |
| FT-IR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, qualitative confirmation of the monomer structure. | Not a quantitative method for purity. | Not applicable for quantification. | Fast, simple sample preparation, provides a unique molecular fingerprint. | Not suitable for quantifying impurities, limited information on the nature of impurities. |
| Karl Fischer Titration | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent. | Quantification of water content. | N/A | ppm to % range | High accuracy and precision for water determination. | Specific to water content only. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High-resolution separation of charged and polar impurities. | Can be used for quantitative purity. | µg/kg range[8] | High separation efficiency, minimal sample and solvent consumption.[9] | Lower sensitivity for some detectors compared to HPLC and GC-MS, can be sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for acrylamide (B121943) and related monomers and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantitative determination of this compound purity and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio may need to be optimized. For ionizable impurities, a buffer (e.g., 6 mmol potassium dihydrogen phosphate, pH 3.5) can be added to the aqueous phase.[2][10]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column such as a 6% cyanopropyl-phenyl methylpolysiloxane (e.g., 60 m × 0.25 mm, 1.4 µm film thickness) is a good starting point.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 15 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.[11]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities.
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent like acetonitrile or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[4]
-
Quantification: Impurity levels can be estimated by comparing the peak area of the impurity to that of the main component or quantified more accurately using an internal or external standard method.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol allows for the absolute purity determination of this compound without the need for a specific this compound reference standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity, certified reference material with a known chemical structure and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard into the same NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Parameters:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier Transform Infrared (FT-IR) Spectroscopy Protocol
This method is used for the qualitative confirmation of the this compound structure.
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small drop of the liquid this compound monomer directly onto the ATR crystal.[12]
-
Analysis: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Interpretation: The resulting spectrum should show characteristic peaks for the functional groups present in this compound, including:
-
N-H stretch (amide)
-
C=O stretch (amide I band)
-
N-H bend (amide II band)
-
C=C stretch (vinyl group)
-
=C-H bends (vinyl group)
-
Potential Impurities in this compound Synthesis
The synthesis of this compound is commonly achieved through the reaction of ethylamine (B1201723) with acryloyl chloride. Potential impurities arising from this synthesis route include:
-
Unreacted Starting Materials: Ethylamine and acryloyl chloride.
-
Byproducts of Side Reactions:
-
Michael Addition Product: Reaction of ethylamine with the double bond of this compound.
-
Poly(this compound): Polymerization of the monomer during synthesis or storage.
-
Hydrolysis Product: Acrylic acid, from the hydrolysis of acryloyl chloride.
-
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Water: Can be present from the reaction workup or absorbed from the atmosphere.
Workflow and Logic for Purity Validation
A systematic workflow is essential for the comprehensive validation of synthesized this compound purity.
Caption: Workflow for validating the purity of synthesized this compound.
This comprehensive approach, combining qualitative and quantitative techniques, ensures a thorough understanding of the purity of the synthesized this compound monomer, which is paramount for the successful development of advanced polymers for research and pharmaceutical applications.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. npra.gov.my [npra.gov.my]
- 3. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to RAFT and ATRP for N-ethylacrylamide Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is a cornerstone of innovation. N-ethylacrylamide (NEA) is a valuable monomer for the creation of biocompatible and thermoresponsive polymers. Achieving precise control over the polymerization of NEA is critical for tailoring the final properties of these materials for applications such as drug delivery, tissue engineering, and smart hydrogels. This guide provides a detailed, data-driven comparison of two prominent controlled radical polymerization techniques: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the synthesis of poly(this compound) (PNEA).
While both methods, in theory, offer control over polymer chain growth, experimental evidence strongly suggests that RAFT polymerization is the superior and more reliable method for producing well-defined PNEA.[1][2] ATRP of N,N-disubstituted acrylamides, the class to which NEA belongs, is often fraught with challenges, leading to uncontrolled polymerization.[1][2] This is frequently attributed to the interaction of the copper catalyst with the amide functionality of the monomer and polymer, which can interfere with the delicate equilibrium required for a controlled process.
Data Presentation: RAFT vs. ATRP Performance
The following table summarizes typical experimental results for the polymerization of N-substituted acrylamides using RAFT and ATRP. It is important to note that due to the challenges associated with the controlled polymerization of this compound by ATRP, data for the closely related N,N-dimethylacrylamide is included to illustrate the typical outcomes.
| Polymerization Method | Monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) | Reference |
| RAFT | N,N-diethylacrylamide-co-N-ethylacrylamide | Not Reported | 1.3 - 1.6 | Not Reported | [3] |
| RAFT | N,N-dimethylacrylamide | 8,500 | 1.16 | 98 | [4] |
| RAFT | Acrylamide | ~10,000 (Theoretical) | < 1.3 | > 90 | [5] |
| ATRP | N,N-dimethylacrylamide | 9,900 (Experimental) vs. 2,500 (Theoretical) | 1.5 | 96 | [1] |
| ATRP | N-(3-Ethoxypropyl)acrylamide | 13,200 - 54,800 (Experimental) vs. 35,200 (Theoretical) | < 1.5 | 90 | [6] |
As the data indicates, RAFT polymerization consistently yields polymers with low polydispersity and molecular weights that can be controlled, suggesting a well-controlled polymerization process. In contrast, ATRP often results in a significant discrepancy between theoretical and experimental molecular weights and higher polydispersity, indicative of a less controlled or uncontrolled polymerization.[1]
Experimental Protocols
Below are representative experimental protocols for the polymerization of this compound via RAFT and a general protocol for ATRP of acrylamides, which would require significant optimization for NEA.
RAFT Polymerization of this compound (Representative Protocol)
This protocol is adapted from established procedures for N-substituted acrylamides.[5]
Materials:
-
This compound (NEA), inhibitor removed
-
RAFT Agent (Chain Transfer Agent, CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
In a Schlenk flask, dissolve NEA, CPADB, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [NEA]:[CPADB]:[AIBN] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.1 for a target degree of polymerization of 100).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight/PDI (via GPC).
-
Once the desired conversion is reached, quench the polymerization by exposing the mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
-
Isolate the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
ATRP of this compound (General Protocol & Considerations)
This protocol is a general guideline for ATRP of acrylamides and highlights the critical steps.[7] Significant optimization would be required for this compound, and a controlled polymerization is not guaranteed.
Materials:
-
This compound (NEA), inhibitor removed
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anhydrous toluene (B28343) or a mixture of water and a polar aprotic solvent
-
Precipitation Solvent: Cold diethyl ether or hexane
Procedure:
-
To a dry Schlenk flask, add CuBr.
-
Seal the flask, and alternatively evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the solvent, NEA, and PMDETA via degassed syringes.
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
Subject the mixture to at least three freeze-pump-thaw cycles to ensure the rigorous removal of oxygen.[8]
-
Inject the initiator (EBiB) to start the polymerization.
-
Place the flask in a thermostatically controlled oil bath.
-
Monitor the reaction as described for the RAFT procedure.
-
Terminate the polymerization by opening the flask to air, which will oxidize the copper catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate, isolate, and dry the polymer as described for the RAFT procedure.
Visualizing the Processes
To further clarify the experimental and mechanistic differences, the following diagrams are provided.
Caption: General experimental workflow for RAFT and ATRP.
Caption: Key mechanistic differences between RAFT and ATRP.
Conclusion
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
A Comparative Guide to the In Vitro and In Vivo Degradation of N-ethylacrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation characteristics of N-ethylacrylamide (NEA) hydrogels, both in laboratory settings (in vitro) and within living organisms (in vivo). Due to the limited availability of direct degradation data for poly(this compound) (PNEA) hydrogels, this guide draws comparisons with the closely related and extensively studied poly(N-isopropylacrylamide) (PNIPAM) hydrogels, as well as other common hydrogel systems like polyethylene (B3416737) glycol (PEG) and chitosan (B1678972) hydrogels. The experimental protocols and data presented for these alternative materials can serve as a valuable reference for designing and interpreting degradation studies of novel NEA-based hydrogels.
Executive Summary
This compound (NEA) is a monomer of interest for the development of "smart" hydrogels, particularly due to the thermoresponsive nature of its polymer, PNEA. The degradation profile of a hydrogel is a critical parameter for its application in drug delivery and tissue engineering, dictating the rate of therapeutic release and the timing of scaffold disappearance. While specific quantitative data on the degradation of PNEA hydrogels is scarce in publicly available literature, we can infer their likely behavior based on studies of structurally similar poly(N-alkylacrylamide)s, most notably PNIPAM.
The degradation of polyacrylamide-based hydrogels is not an intrinsic property of the polymer backbone, which is generally considered non-biodegradable[1]. Therefore, to achieve degradation, it is necessary to incorporate cleavable crosslinkers or copolymerize with monomers that introduce hydrolytically or enzymatically labile bonds into the hydrogel network[2][3][4]. Common strategies include the use of crosslinkers containing ester, peptide, or disulfide bonds.
This guide presents a compilation of in vitro and in vivo degradation data from studies on comparable hydrogel systems. Detailed experimental methodologies are provided to facilitate the design of robust degradation studies for novel NEA hydrogels.
Comparison of Hydrogel Degradation
The degradation of hydrogels can be influenced by a multitude of factors, including the polymer chemistry, crosslinking density, temperature, pH, and the presence of enzymes. The following tables summarize quantitative data from the literature on the degradation of various hydrogel systems, which can be used as a benchmark for evaluating NEA hydrogels.
Table 1: In Vitro Degradation Data of Various Hydrogel Systems
| Hydrogel System | Crosslinker/Degradable Moiety | Degradation Conditions | Time to Complete Degradation / Significant Mass Loss | Reference |
| PNEA-based Hydrogels | Hypothetical: Biodegradable crosslinker (e.g., peptide, ester) | PBS, 37°C, +/- enzymes | Data not available | |
| PNIPAM-co-DMA-co-AAc | Ester group in the side chain | PBS (pH 7.4), 37°C | ~20 days for complete dissolution | [5] |
| PEGDA | Acrylate esters | PBS (pH 7.4), 37°C | > 12 weeks (significant degradation observed) | [6] |
| PEG-Peptide | MMP-sensitive peptide | Collagenase solution | Hours to days (enzyme concentration dependent) | [2] |
| Chitosan | Glycosidic bonds | Lysozyme (B549824) solution | Days to weeks (enzyme concentration and deacetylation dependent) |
Table 2: In Vivo Degradation Data of Various Hydrogel Systems
| Hydrogel System | Implantation Site | Observation Period | Degradation Observations | Reference |
| PNEA-based Hydrogels | Hypothetical: Subcutaneous | Weeks to months | Data not available | |
| PNIPAM-co-DMA-co-AAc | Subcutaneous (rat) | 14 days | Complete dissolution observed | [5] |
| PEGDA | Subcutaneous (rat) | 12 weeks | Significant degradation (increased swelling, decreased modulus) | [6] |
| PEGDAA (non-degradable control) | Subcutaneous (rat) | 12 weeks | Stable, no significant degradation | [6] |
| PDLLA-PEG-PDLLA | Subcutaneous (mouse) | 10 weeks | Complete disappearance | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable degradation studies. The following are generalized protocols for in vitro and in vivo hydrogel degradation assessment, which can be adapted for specific NEA hydrogel formulations.
In Vitro Degradation Protocol (Mass Loss and Swelling Ratio)
This protocol outlines the steps to determine the degradation of a hydrogel by measuring the change in its mass and swelling behavior over time when incubated in a simulated physiological solution.
-
Hydrogel Preparation: Prepare hydrogel samples of a defined geometry (e.g., discs of a specific diameter and thickness).
-
Initial Measurements:
-
Measure the initial wet weight (Wwi) of the swollen hydrogel samples.
-
Lyophilize a subset of samples to determine the initial dry weight (Wdi).
-
-
Incubation:
-
Place the pre-weighed swollen hydrogel samples in individual vials containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the vials at 37°C in a shaking incubator.
-
For enzymatic degradation studies, add the relevant enzyme (e.g., lysozyme for chitosan, collagenase for peptide-crosslinked gels) to the PBS solution at a physiologically relevant concentration. The PBS/enzyme solution should be replaced periodically to maintain enzyme activity.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the hydrogel samples from the incubation solution.
-
Gently blot the surface to remove excess water and record the wet weight (Wwt).
-
Lyophilize the samples to a constant weight to determine the final dry weight (Wdt).
-
-
Calculations:
-
Swelling Ratio (Q): Q = (Wwt - Wdt) / Wdt
-
Mass Loss (%): Mass Loss = [(Wdi - Wdt) / Wdi] x 100
-
In Vivo Subcutaneous Implantation Protocol
This protocol describes a common method for assessing the degradation and biocompatibility of hydrogels in a small animal model.
-
Animal Model: Utilize an appropriate animal model, such as Sprague-Dawley rats or BALB/c mice, following institutional animal care and use committee (IACUC) guidelines.
-
Hydrogel Sterilization: Sterilize the hydrogel samples using a suitable method that does not alter their properties (e.g., ethylene (B1197577) oxide, UV irradiation).
-
Implantation:
-
Anesthetize the animal.
-
Shave and disinfect the dorsal side of the animal.
-
Make small subcutaneous pockets through skin incisions.
-
Insert the sterile hydrogel samples into the pockets.
-
Suture the incisions.
-
-
Post-Operative Care: Monitor the animals for any signs of adverse reactions.
-
Explantation:
-
At predetermined time points (e.g., 1, 4, 8, 12 weeks), humanely euthanize a subset of the animals.
-
Carefully excise the hydrogels and surrounding tissue.
-
-
Analysis:
-
Gross Observation: Photograph the explanted hydrogels to document changes in size and shape.
-
Weight Measurement: Measure the wet and dry weight of the explanted hydrogels to determine mass loss.
-
Histology: Fix the surrounding tissue in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin - H&E) to evaluate the inflammatory response and tissue integration.
-
Cellular Response to Hydrogel Degradation
The degradation of a hydrogel releases polymer fragments and byproducts into the surrounding tissue. The biocompatibility of these degradation products is paramount. An ideal degradable hydrogel will break down into non-toxic, biocompatible components that can be safely cleared by the body.
The cellular response to implanted biomaterials and their degradation products is a complex process involving the innate and adaptive immune systems. Initially, the implantation injury triggers an acute inflammatory response. Macrophages are key players in the foreign body response and their phenotype (pro-inflammatory M1 vs. pro-remodeling M2) can significantly influence tissue integration and regeneration[8]. The chemical nature, size, and concentration of degradation products can modulate this immune response.
Conclusion and Future Directions
While this compound hydrogels hold promise for various biomedical applications, a thorough understanding of their in vitro and in vivo degradation is essential for their successful translation. This guide highlights the current knowledge gap regarding the degradation of PNEA hydrogels and provides a framework for future research by presenting comparative data and detailed experimental protocols from related hydrogel systems.
Future studies should focus on:
-
Synthesizing degradable PNEA hydrogels: Incorporating hydrolytically or enzymatically labile crosslinkers is a crucial first step.
-
Performing comprehensive degradation studies: Generating quantitative in vitro and in vivo degradation data for PNEA hydrogels is critical.
-
Assessing biocompatibility: Thoroughly evaluating the cytotoxicity of PNEA degradation products and the in vivo inflammatory response is necessary to ensure safety.
By systematically addressing these research areas, the scientific community can unlock the full potential of this compound hydrogels in drug delivery and regenerative medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular, tissue-specific, and biodegradable hydrogel cross-linkers for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Degradable Bioconjugated Hydrogels with Hyperbranched Multifunctional Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-ethylacrylamide and N,N-diethylacrylamide Polymers for Biomedical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and properties of poly(N-ethylacrylamide) (PNEA) and poly(N,N-diethylacrylamide) (PDEA) polymers.
In the realm of thermoresponsive polymers, poly(this compound) (PNEA) and poly(N,N-diethylacrylamide) (PDEA) have emerged as materials of significant interest for a range of biomedical applications, including controlled drug delivery and tissue engineering. Their ability to undergo a reversible phase transition in response to temperature changes makes them "smart" materials with tunable properties. This guide provides an objective, data-driven comparison of PNEA and PDEA, summarizing their key physicochemical characteristics, biocompatibility profiles, and performance in drug delivery systems.
Physicochemical Properties: A Tale of Two Solubilities
The most striking difference between PNEA and PDEA lies in their lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. This property is paramount for their application in physiological environments.
Table 1: Comparison of Physicochemical Properties
| Property | Poly(this compound) (PNEA) | Poly(N,N-diethylacrylamide) (PDEA) |
| Lower Critical Solution Temperature (LCST) | ~74 °C[1] | ~32-33 °C[1] |
| Solubility in Water (below LCST) | Soluble | Soluble |
| Solubility in Organic Solvents | Soluble in methanol, ethanol | Soluble in methanol, ethanol, acetone[1] |
| Glass Transition Temperature (Tg) | - | ~80 °C |
As indicated in Table 1, PDEA exhibits an LCST in the range of 32-33°C, which is close to human body temperature. This makes it a highly attractive candidate for in vivo applications where a sol-gel transition is desired at physiological conditions. In contrast, PNEA possesses a much higher LCST of approximately 74°C, limiting its direct applicability for in vivo thermal triggering but opening possibilities for applications requiring higher temperature responsiveness.
Biocompatibility and Cytotoxicity: A Key Consideration for Medical Applications
The biocompatibility of a polymer is a critical factor for its use in drug delivery and other medical applications. While extensive comparative data is still emerging, current research suggests differences in the cytotoxic profiles of PNEA and PDEA.
Table 2: Biocompatibility and Cytotoxicity Overview
| Polymer | Biocompatibility | Cytotoxicity Insights |
| PNEA | Data is limited. | Lack of extensive studies specifically on PNEA homopolymer cytotoxicity. |
| PDEA | Generally considered to have better biocompatibility than poly(N-isopropylacrylamide) (PNIPAM).[2] | Studies on PDEA-based hydrogels have shown low cytotoxicity.[3] |
Drug Delivery Applications: Leveraging Thermoresponsiveness
The thermoresponsive nature of both PNEA and PDEA has been explored for the controlled release of therapeutic agents. The proximity of PDEA's LCST to physiological temperature has made it a more frequent subject of investigation in this area.
Table 3: Drug Delivery Applications
| Application | Poly(this compound) (PNEA) | Poly(N,N-diethylacrylamide) (PDEA) |
| Drug Loading | Limited data available. | Can be loaded with various drugs, including aminophylline (B1665990) and doxorubicin, often within hydrogel formulations. |
| Release Mechanism | Primarily diffusion-based. | Thermoresponsive "on-off" release, where drug diffusion is significantly altered around the LCST. |
| Examples | Primarily studied as a component in copolymers to modulate the LCST of the overall system. | Used in hydrogels for the controlled release of drugs like aminophylline. The release rate is dependent on the hydrogel composition and environmental temperature. Copolymers of PDEA have been investigated for the controlled release of hydrophobic drugs.[3] |
PDEA-based hydrogels have demonstrated the ability to encapsulate and provide sustained release of drugs. For instance, the release of aminophylline from PDEA-co-N-hydroxymethyl acrylamide (B121943) hydrogels is influenced by both the polymer composition and the surrounding temperature. The "on-off" switching of drug release around the LCST is a key feature being exploited for targeted and controlled drug delivery. In contrast, the high LCST of PNEA has limited its exploration as a standalone thermoresponsive drug delivery vehicle, though it is used in copolymers to tune the overall thermal properties.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines general methodologies for the synthesis, characterization, and evaluation of these polymers.
Polymer Synthesis
Free Radical Polymerization of this compound (PNEA) and N,N-diethylacrylamide (PDEA):
A common method for synthesizing both PNEA and PDEA is free radical polymerization.
Atom Transfer Radical Polymerization (ATRP) of N,N-diethylacrylamide (PDEA):
ATRP offers better control over the polymer's molecular weight and polydispersity.
Characterization of Physicochemical Properties
Lower Critical Solution Temperature (LCST) Determination:
The LCST is typically determined by measuring the change in optical transmittance of a polymer solution as a function of temperature using a UV-Vis spectrophotometer. The temperature at which the transmittance drops to 50% is often defined as the cloud point, which is a close approximation of the LCST.
Viscosity Measurement:
The viscosity of polymer solutions can be measured using a viscometer (e.g., a cone-plate or coaxial cylinder rheometer). Measurements should be performed at controlled temperatures and varying polymer concentrations and shear rates to fully characterize the rheological behavior.
Biocompatibility and Cytotoxicity Assays
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Drug Loading and Release Studies
Drug Loading into Hydrogels:
Hydrogels can be loaded with drugs by equilibrium swelling. A dried hydrogel is immersed in a drug solution of known concentration. The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.
In Vitro Drug Release:
A drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C). At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Conclusion
Poly(this compound) and poly(N,N-diethylacrylamide) are both promising thermoresponsive polymers with distinct properties that dictate their potential applications. PDEA, with its LCST near physiological temperature and favorable biocompatibility, stands out as a strong candidate for in vivo drug delivery systems that require a sharp thermal trigger. PNEA, with its significantly higher LCST, may be better suited for applications where a higher temperature response is necessary or as a hydrophilic comonomer to tune the properties of other polymers.
This guide highlights the current state of knowledge and underscores the need for more direct, quantitative comparative studies, particularly in the areas of viscosity, cytotoxicity, and drug delivery performance, to fully unlock the potential of these "smart" materials in the biomedical field. Researchers are encouraged to utilize the provided experimental frameworks to generate robust, comparable data that will accelerate the development of novel and effective polymer-based therapies.
References
A Comparative Performance Evaluation: N-Ethylacrylamide-Based Hydrogels Versus Traditional Matrices
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogel matrix is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of N-ethylacrylamide (NEA)-based hydrogels against traditional matrices—polyacrylamide, agarose (B213101), and gelatin—across key performance indicators: mechanical properties, biocompatibility, and drug release kinetics.
This document summarizes available quantitative data, details experimental protocols for cited tests, and visualizes complex processes to aid in the selection of the optimal hydrogel for your research needs.
Executive Summary
This compound (NEA)-based hydrogels are emerging as a versatile alternative to traditional matrices, offering a unique combination of properties. While direct comparative studies are limited, this guide collates available data to provide a performance overview. NEA-based hydrogels exhibit tunable mechanical properties and good biocompatibility. Polyacrylamide hydrogels offer a wide range of stiffness but can present cytotoxicity concerns due to unreacted monomers. Agarose hydrogels are biocompatible and widely used for cell culture, but their mechanical strength is often limited. Gelatin, a natural polymer, provides excellent biocompatibility and cell adhesion but can have batch-to-batch variability and less tunable mechanical properties.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered from various studies. It is crucial to note that these values are compiled from different sources and experimental conditions may vary. Therefore, this data should be used as a comparative reference with the understanding that direct, head-to-head experimental results may differ.
Table 1: Comparative Mechanical Properties of Hydrogels
| Hydrogel Type | Compressive Modulus (kPa) | Swelling Ratio (%) | Source(s) |
| This compound (NEA)-based | Data not readily available in direct comparative studies. | ~1140 - 2200 (co-polymer with NIPAM) | [1] |
| Polyacrylamide | 2.63 - 10.09 | 1046 - 2207 | [2][3] |
| Agarose | ~1 - several 1000s (concentration dependent) | Data varies significantly with concentration. | |
| Gelatin | Data varies significantly with concentration and crosslinking. | Data varies significantly with concentration and crosslinking. |
Table 2: Comparative Biocompatibility of Hydrogels
| Hydrogel Type | Cell Type | Cell Viability (%) | Source(s) |
| This compound (NEA)-based | Data not readily available in direct comparative studies. | Data not readily available. | |
| Polyacrylamide | L929 Fibroblasts | >95% | [4] |
| Agarose | BRIN-BD11 | ~50% (at 1% concentration) | [5] |
| Gelatin | Human Adipose-derived Stem Cells (hASCs) | High viability observed in 5% and 10% methacrylated gelatin. | [6] |
Table 3: Comparative Drug Release Kinetics of Hydrogels (Model Drug: Bovine Serum Albumin - BSA)
| Hydrogel Type | Release Profile | Source(s) |
| This compound (NEA)-based | Data not readily available for BSA. | |
| Polyacrylamide | Data not readily available for BSA. | |
| Agarose | Data not readily available for BSA. | |
| Gelatin | Biphasic release: initial burst followed by sustained release. | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Hydrogel Synthesis
a) this compound (NEA)-based Hydrogel Synthesis (co-polymer with NIPAM)
This protocol describes the synthesis of a thermoresponsive NEA-co-NIPAM hydrogel.
-
Materials: N-isopropylacrylamide (NIPAM), this compound (NEAM), N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker, ammonium (B1175870) persulfate (APS) as an initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.
-
Procedure:
-
Dissolve desired molar ratios of NIPAM and NEAM monomers and MBAA in a methanol-water mixture.
-
De-gas the solution by bubbling nitrogen gas for 30 minutes to remove oxygen, which inhibits polymerization.
-
Add APS and TEMED to initiate the free radical polymerization.
-
Pour the solution into a mold and allow it to polymerize at a specific temperature (e.g., room temperature or lower, depending on the desired properties) for a set time (e.g., 24 hours).
-
After polymerization, immerse the hydrogel in deionized water to wash away unreacted monomers and initiators, and to allow the hydrogel to reach its equilibrium swelling state.[1]
-
b) Polyacrylamide Hydrogel Synthesis
-
Materials: Acrylamide (B121943) monomer, N,N'-methylenebis(acrylamide) (MBA) as a crosslinker, ammonium persulfate (APS) as an initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.
-
Procedure:
-
Prepare an aqueous solution of acrylamide and MBA at the desired concentrations.
-
De-gas the solution with nitrogen for at least 30 minutes.
-
Add APS and TEMED to the solution to initiate polymerization.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed for a specified time (e.g., 30-60 minutes) at room temperature.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively in distilled water to remove unreacted components.[3]
-
c) Agarose Hydrogel Preparation for Cell Culture
-
Materials: Low-gelling-temperature agarose powder, phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve the desired concentration of agarose powder (e.g., 2% w/v) in PBS by heating in a microwave or water bath until the solution is clear.
-
Autoclave the agarose solution to ensure sterility.
-
Cool the agarose solution to a cell-tolerable temperature (e.g., 40°C).
-
Mix the cell suspension with the agarose solution at the desired final cell concentration.
-
Dispense the cell-laden agarose solution into a culture plate or mold.
-
Allow the hydrogel to solidify at room temperature or 4°C for complete gelation before adding cell culture medium.[7]
-
d) Gelatin Hydrogel Fabrication for Drug Release Studies
-
Materials: Gelatin (Type A or B), a crosslinking agent (e.g., glutaraldehyde (B144438) or a less toxic alternative like genipin), and the drug to be encapsulated (e.g., BSA).
-
Procedure:
-
Dissolve gelatin in distilled water at an elevated temperature (e.g., 50-60°C) to form a homogenous solution.
-
Dissolve the drug in the gelatin solution.
-
Add the crosslinking agent to the solution and mix thoroughly.
-
Pour the mixture into a mold and allow it to crosslink for a specific duration at a controlled temperature.
-
After crosslinking, wash the hydrogel to remove any unreacted crosslinker and non-encapsulated drug.[2][9]
-
Performance Evaluation Methods
a) Swelling Ratio Measurement
-
Procedure:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (Wd).
-
Immerse the samples in a swelling medium (e.g., deionized water or PBS) at a specific temperature.
-
At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Continue measurements until the hydrogel reaches equilibrium swelling (i.e., no further weight change is observed).[1][10]
-
b) Compression Testing
-
Procedure:
-
Prepare cylindrical hydrogel samples with a defined diameter and height.
-
Place the sample between two parallel plates of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate.
-
Record the force and displacement data.
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve.[2][3]
-
c) In Vitro Biocompatibility (MTT Assay)
-
Procedure:
-
Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium for a specific period (e.g., 24 hours) according to ISO 10993-5 standards.[11]
-
Seed cells (e.g., NIH/3T3 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the hydrogel extracts at different concentrations.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control cells cultured in a fresh medium.[4][12]
-
d) In Vitro Drug Release
-
Procedure:
-
Load the hydrogel with a known amount of the drug (e.g., BSA).
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS) at a physiological temperature (37°C).
-
At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry for BSA).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.[7][8]
-
Mandatory Visualizations
Experimental Workflow for Hydrogel Performance Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide Coating of Gelatin Gels for Controlled BSA Release | MDPI [mdpi.com]
- 8. Producing Gelatin Nanoparticles as Delivery System for Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimensionality and spreading influence MSC YAP/TAZ signaling in hydrogel environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.trakya.edu.tr [dspace.trakya.edu.tr]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-ethylacrylamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemicals is paramount. N-ethylacrylamide, a reagent utilized in various laboratory applications, requires careful management to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste, aligning with best practices in laboratory safety.
Immediate Safety and Hazard Profile
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. While specific toxicity data can vary, related acrylamide (B121943) compounds are known to be hazardous. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
Hazard Summary for Acrylamide and Related Compounds
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P317, P330 |
| Aquatic Toxicity, Chronic (Category 2) | Toxic to aquatic life with long lasting effects. | P273, P391 |
Note: This table summarizes general hazards for related compounds. Always refer to the specific SDS for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure chemical, contaminated labware, and aqueous solutions.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A fully buttoned lab coat
Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unwanted this compound powder, contaminated gloves, weigh boats, and other solid consumables in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Polymerized Gels:
-
Although polymerized acrylamide is generally considered non-hazardous, it may contain residual unpolymerized monomer, which is toxic.[7]
-
Therefore, it is best practice to dispose of polyacrylamide gels as chemical waste.[5][7]
-
Place gels in a sealed, leak-proof bag or container and label it as "Polyacrylamide Gel Waste" for disposal through your institution's chemical waste program.[7]
-
Handling Small Spills
In the event of a small spill of this compound powder or solution:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous solid waste container.[8]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Keep containers tightly closed when not in use.[6]
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][8][9]
-
Ensure all required paperwork is completed accurately.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. N-ETHYL ACRYLAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. studylib.net [studylib.net]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. echemi.com [echemi.com]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
